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  • Product: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole
  • CAS: 31007-74-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

[1] Executive Summary 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS 31007-74-6) is a specialized heterocyclic building block utilized in the synthesis of beta-lactamase-resistant antibiotics and novel pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS 31007-74-6) is a specialized heterocyclic building block utilized in the synthesis of beta-lactamase-resistant antibiotics and novel pharmacological agents.[1] Structurally, it features a 1,2-oxazole core substituted at the 3-position with a sterically demanding 2,6-dichlorophenyl group and at the 5-position with a reactive chloromethyl moiety.[1][2]

This compound serves as a critical electrophilic intermediate. The chloromethyl group acts as a "chemical handle," allowing researchers to introduce diverse nucleophiles (amines, thiols, alkoxides) to generate libraries of bioactive isoxazoles. While structurally related to the side-chain intermediates of Dicloxacillin , this specific congener offers unique derivatization vectors for next-generation drug discovery in oncology and infectious disease.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
CAS Number 31007-74-6
IUPAC Name 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2-oxazole
Molecular Formula C₁₀H₆Cl₃NO
Molecular Weight 262.52 g/mol
SMILES ClCC1=CC(=NO1)C2=C(Cl)C=CC=C2Cl
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Reactivity Electrophilic (Alkylating agent via -CH₂Cl); Stable under anhydrous conditions

Synthetic Pathway: The Nitrile Oxide Route

The most authoritative and regioselective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition of nitrile oxides with terminal alkynes. This route avoids the regiochemical ambiguity often seen in condensation reactions and proceeds under mild conditions.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • Dipole: 2,6-Dichlorobenzonitrile oxide (generated in situ).

  • Dipolarophile: Propargyl chloride (3-chloropropyne).

Reaction Mechanism

The reaction follows a concerted Huisgen cycloaddition mechanism. The in situ generation of the nitrile oxide is critical because isolated nitrile oxides are prone to dimerization (forming furoxans).

  • Chlorination: 2,6-Dichlorobenzaldehyde oxime is chlorinated using N-Chlorosuccinimide (NCS) to form the hydroximoyl chloride.[1]

  • Dehydrohalogenation: Treatment with a weak base (Triethylamine) eliminates HCl, transiently generating the reactive 2,6-dichlorobenzonitrile oxide.

  • Cycloaddition: The nitrile oxide undergoes a regioselective 1,3-dipolar cycloaddition with propargyl chloride. The steric bulk of the 2,6-dichlorophenyl group and the electronic bias of the terminal alkyne strongly favor the 3,5-isomer over the 3,4-isomer.[1]

Synthesis_Pathway Aldehyde 2,6-Dichlorobenzaldehyde (Precursor) Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH, EtOH Hydroximoyl Hydroximoyl Chloride Oxime->Hydroximoyl NCS, DMF (Chlorination) NitrileOxide 2,6-Dichlorobenzonitrile Oxide (Transient) Hydroximoyl->NitrileOxide Et3N (-HCl) Product 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS 31007-74-6) NitrileOxide->Product [3+2] Cycloaddition Propargyl Propargyl Chloride (Dipolarophile) Propargyl->Product Reagent

Figure 1: Step-wise synthesis workflow via the nitrile oxide 1,3-dipolar cycloaddition method.

Experimental Protocol

Safety Note: Propargyl chloride is a lachrymator and alkylating agent. Nitrile oxides can decompose explosively if concentrated. Perform all steps in a fume hood behind a blast shield.

Step 1: Preparation of 2,6-Dichlorobenzaldehyde Oxime[1]
  • Dissolve 2,6-dichlorobenzaldehyde (10.0 g, 57 mmol) in Ethanol (50 mL).

  • Add a solution of Hydroxylamine Hydrochloride (4.4 g, 63 mmol) in water (10 mL).

  • Add NaOH (2.5 g, 63 mmol) slowly to the stirring mixture.

  • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Cool, pour into ice water, and filter the white precipitate. Dry under vacuum.

Step 2: Cycloaddition to form CAS 31007-74-6[1]
  • Reagent Setup: Dissolve the dried oxime (5.0 g, 26 mmol) in anhydrous DMF (25 mL) under Nitrogen.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (3.6 g, 27 mmol) portion-wise at 0°C. Stir for 1 hour allowing the mixture to reach room temperature (formation of hydroximoyl chloride).

  • Dipolarophile Addition: Add Propargyl chloride (2.9 g, 39 mmol, 1.5 eq) to the reaction vessel.

  • Cyclization: Cool to 0°C. Add Triethylamine (Et₃N) (2.9 g, 29 mmol) dropwise over 30 minutes. Note: Slow addition is crucial to keep the concentration of nitrile oxide low, preventing dimerization.

  • Workup: Stir overnight at room temperature. Pour into water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Applications & Derivatization[1][9]

The chloromethyl group at the 5-position is a prime target for Nucleophilic Substitution (S_N2) . This allows the isoxazole core to be tethered to other pharmacophores.

Common Transformations:
  • Amination: Reaction with primary/secondary amines to form antibacterial isoxazolyl-amines.

  • Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) to create ether-linked libraries.[1]

  • Thioetherification: Reaction with thiols to introduce sulfur linkages.

Derivatization cluster_reactions Nucleophilic Substitution Pathways Core 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (Electrophile) Amine Aminomethyl Derivative (Antibacterial Potency) Core->Amine + R-NH2 / Base Ether Alkoxymethyl Derivative (Solubility Modulation) Core->Ether + R-OH / NaH Thiol Thiomethyl Derivative (Bioisostere) Core->Thiol + R-SH / K2CO3

Figure 2: Functionalization logic for the chloromethyl handle.[1]

References

  • CAS Registry. (2025).[3] CAS 31007-74-6: Isoxazole, 5-(chloromethyl)-3-(2,6-dichlorophenyl)-.[1][4][5] American Chemical Society.[3] [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.[1] [Link][1]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Isoxazole Derivatives. NIST Chemistry WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, a pivotal intermediate in the development of semi-synthetic, β-lactamase-resi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, a pivotal intermediate in the development of semi-synthetic, β-lactamase-resistant penicillins such as Dicloxacillin. The synthesis is predicated on the foundational principles of 1,3-dipolar cycloaddition chemistry. This document elucidates the strategic rationale behind the chosen synthetic route, details the underlying reaction mechanisms, presents a step-by-step experimental protocol, and outlines methods for structural verification. The guide is structured to deliver not only a procedural methodology but also a deep causal understanding of the experimental choices, ensuring both reproducibility and scientific integrity.

Introduction and Strategic Importance

5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a substituted isoxazole that serves as a critical structural motif in medicinal chemistry. Its most notable application is as a key precursor for the side chain of Dicloxacillin, a narrow-spectrum β-lactam antibiotic.[1][2] The isoxazolyl group provides essential steric hindrance that protects the antibiotic's β-lactam ring from degradation by penicillinase enzymes produced by resistant bacteria, particularly Staphylococcus aureus.[2][3] The 2,6-dichloro substitution on the phenyl ring further enhances this steric shield and modulates the electronic properties of the molecule.

The synthesis of this intermediate is, therefore, a subject of significant interest in pharmaceutical process development. The core challenge lies in the regioselective construction of the 3,5-disubstituted isoxazole ring. The most robust and widely adopted strategy to achieve this is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with a dipolarophile (an alkyne or alkene).[4][5] This guide details a reliable four-step synthesis commencing from commercially available starting materials.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic approach to 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole logically disconnects the molecule at the isoxazole ring, identifying the key bond formations.

G Target 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole Disconnection1 C-Cl Bond Formation (Functional Group Interconversion) Target->Disconnection1 Intermediate1 3-(2,6-dichlorophenyl)-5-(hydroxymethyl)isoxazole Disconnection2 [3+2] Cycloaddition Intermediate1->Disconnection2 Disconnection1->Intermediate1 Intermediate2 Isoxazole Ring Precursor1 2,6-Dichlorobenzonitrile Oxide (1,3-Dipole) Intermediate2->Precursor1 Precursor2 Propargyl Alcohol (Dipolarophile) Intermediate2->Precursor2 Disconnection2->Intermediate2 Disconnection3 Nitrile Oxide Formation Precursor1->Disconnection3 Intermediate3 2,6-Dichlorobenzaldehyde Oxime Start1 2,6-Dichlorobenzaldehyde Intermediate3->Start1 Disconnection3->Intermediate3

Caption: Retrosynthetic analysis of the target molecule.

This analysis informs the forward synthesis strategy, which is designed as a convergent and efficient pathway:

  • Oxime Formation: Conversion of 2,6-dichlorobenzaldehyde to its corresponding aldoxime.

  • Nitrile Oxide Generation: In situ generation of the reactive 2,6-dichlorobenzonitrile oxide from the aldoxime.

  • [3+2] Cycloaddition: Reaction of the nitrile oxide with propargyl alcohol to regioselectively form the 3,5-disubstituted isoxazole ring.

  • Chlorination: Conversion of the terminal hydroxyl group to the target chloromethyl group.

Synthetic Pathway and Mechanistic Discussion

The overall synthetic pathway is illustrated below, followed by a detailed discussion of each step.

Caption: Overall four-step synthetic pathway.

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

The synthesis begins with the condensation of 2,6-dichlorobenzaldehyde with hydroxylamine.[6] This is a standard reaction to form an oxime. Sodium carbonate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.[6]

Mechanism: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime.

Step 2 & 3: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

This is the key ring-forming sequence. The 2,6-dichlorobenzaldehyde oxime is converted into a hydroximoyl chloride intermediate using an N-haloimide, typically N-chlorosuccinimide (NCS).[7] This intermediate is not isolated. The subsequent addition of a non-nucleophilic base, such as triethylamine, facilitates the elimination of HCl to generate the highly reactive 2,6-dichlorobenzonitrile oxide dipole in situ.[7]

The generated nitrile oxide is immediately trapped by the dipolarophile, propargyl alcohol, in a 1,3-dipolar cycloaddition reaction.[8][9] This reaction is a concerted, pericyclic process that forms the five-membered isoxazole ring with high regioselectivity.[4][5] The regioselectivity is dictated by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation. For terminal alkynes reacting with aryl nitrile oxides, the 3,5-disubstituted product is predominantly formed.

Caption: Concerted mechanism of the cycloaddition step.

Step 4: Chlorination of 3-(2,6-dichlorophenyl)-5-(hydroxymethyl)isoxazole

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a standard functional group interconversion. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies workup and purification. The reaction proceeds via an intermediate chlorosulfite ester, followed by an internal nucleophilic attack by the chloride ion.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. Adherence to all institutional safety protocols and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )
2,6-Dichlorobenzaldehyde83-38-5175.01
Hydroxylamine hydrochloride5470-11-169.49
Sodium Carbonate (anhydrous)497-19-8105.99
Methanol (anhydrous)67-56-132.04
N-Chlorosuccinimide (NCS)128-09-6133.53
Propargyl alcohol107-19-756.06
Triethylamine (Et₃N)121-44-8101.19
N,N-Dimethylformamide (DMF)68-12-273.09
Thionyl chloride (SOCl₂)7719-09-7118.97
Dichloromethane (DCM)75-09-284.93
Step-by-Step Procedure

Caption: Experimental workflow from starting material to final product.

Part 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime [6]

  • To a stirred solution of 2,6-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in anhydrous methanol (100 mL), add hydroxylamine hydrochloride (4.38 g, 63.0 mmol) and sodium carbonate (6.68 g, 63.0 mmol).

  • Stir the resulting mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (300 mL).

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-dichlorobenzaldehyde oxime.

    • Expected Yield: ~95%

    • Characterization: ¹H NMR, ¹³C NMR, MS

Part 2: Synthesis of 3-(2,6-dichlorophenyl)-5-(hydroxymethyl)isoxazole [7]

  • In a flask under an inert atmosphere (N₂), dissolve the 2,6-dichlorobenzaldehyde oxime (10.0 g, 52.6 mmol) and propargyl alcohol (3.24 mL, 55.2 mmol) in N,N-dimethylformamide (DMF, 100 mL).

  • Add N-chlorosuccinimide (NCS) (7.03 g, 52.6 mmol) to the solution in portions over 20 minutes, maintaining the temperature at 20°C.

  • After stirring for 1 hour, add triethylamine (8.0 mL, 57.9 mmol) dropwise via a syringe pump over 1 hour.

  • Stir the reaction mixture for 16 hours at 20°C.

  • Pour the mixture into water (400 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the hydroxymethylisoxazole intermediate.

    • Expected Yield: 65-75%

    • Characterization: ¹H NMR, ¹³C NMR, MS

Part 3: Synthesis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole [7]

  • Dissolve the 3-(2,6-dichlorophenyl)-5-(hydroxymethyl)isoxazole (10.0 g, 38.7 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (3.1 mL, 42.6 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole.

    • Expected Yield: ~90%

    • Characterization: ¹H NMR, ¹³C NMR, MS, Melting Point

Characterization and Data Summary

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons (multiplet), isoxazole ring proton (singlet), and chloromethyl protons (-CH₂Cl, singlet).
¹³C NMR (CDCl₃)Signals corresponding to the dichlorophenyl carbons, isoxazole ring carbons (C3, C4, C5), and the chloromethyl carbon.
Mass Spec. (EI/ESI)The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of C₁₀H₆Cl₃NO. The isotopic pattern for three chlorine atoms should be observable.
Melting Point A sharp melting point range, indicative of high purity.

Safety and Handling

  • 2,6-Dichlorobenzaldehyde: Irritant. Handle in a fume hood.

  • Hydroxylamine Hydrochloride: Corrosive, skin sensitizer. Avoid inhalation and contact with skin.

  • N-Chlorosuccinimide (NCS): Corrosive, strong oxidizer. Handle with care.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE.

  • Solvents (MeOH, DMF, DCM): Flammable and/or toxic. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Wallace, O. B., & Springer, D. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(6), 2057–2060.
  • Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(8), 1773-1777.
  • Banu, H., & Shaikh, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33649.
  • Kalita, T., Manne, S. R., & Mandal, B. (2014). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 70(1), o69.
  • Yates, J., et al. (1964). U.S. Patent No. 3,129,260. Washington, DC: U.S.
  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry, 58(10), 1554-1558.
  • ResearchGate. (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. [Image]. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole Synthesis Route.
  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. [Image]. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride.
  • Google Patents. (n.d.). CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid.
  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide. Retrieved from [Link]

  • Kumar, S., & Sharma, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3927-3958.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Wikipedia. (2023). Dicloxacillin. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(8), 1183-1187.
  • PubChem. (n.d.). Dicloxacillin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Dicloxacillin Sodium?. Retrieved from [Link]

  • Chopade, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 255.
  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of General Chemistry, 88(8), 1729-1734.

Sources

Foundational

A Comprehensive Technical Guide to the Structural Analysis of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Executive Summary This technical guide offers an in-depth structural analysis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide offers an in-depth structural analysis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document is tailored for researchers, scientists, and drug development professionals, providing a detailed exploration of the analytical techniques pivotal for its characterization. We will delve into the core principles of spectroscopic and crystallographic methods, explaining the causal reasoning behind experimental choices and data interpretation. While a complete, published dataset for this specific molecule is not publicly available, this guide will utilize data from closely related analogs to provide a robust and instructive framework for its analysis, ensuring a narrative grounded in scientific integrity and expertise.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole moiety is a cornerstone in modern drug discovery, prized for its metabolic stability and versatile role as a bioisostere for various functional groups.[1] The title compound, 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, is a particularly valuable synthetic intermediate. It combines three key structural features:

  • The Isoxazole Core: A five-membered aromatic heterocycle that serves as a rigid scaffold.[1]

  • The 2,6-Dichlorophenyl Group: This substituent at the 3-position introduces significant steric hindrance, which can enforce a specific conformation and influence binding selectivity with biological targets.

  • The 5-Chloromethyl Group: A reactive electrophilic site, ideal for introducing a wide array of nucleophiles, enabling the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.

Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for its effective application in the rational design of novel therapeutics.

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] For the title compound, this involves the in situ generation of 2,6-dichlorobenzonitrile oxide from the corresponding aldoxime, which then reacts with propargyl chloride in a regioselective manner.

Diagram 1: General Synthetic Pathway

Synthesis cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Reactant1 2,6-Dichlorobenzaldoxime Intermediate 2,6-Dichlorobenzonitrile Oxide Reactant1->Intermediate Oxidation (e.g., NCS/Py) Reactant2 Propargyl Chloride Product 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole Reactant2->Product [3+2] Cycloaddition Intermediate->Product [3+2] Cycloaddition NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Structural Elucidation A Weigh Compound B Dissolve in CDCl₃ A->B C Transfer to Tube B->C D Acquire ¹H Spectrum C->D G Assign Proton Signals D->G E Acquire ¹³C Spectrum H Assign Carbon Signals via HSQC E->H F Acquire 2D Spectra (COSY, HSQC, HMBC) I Confirm Connectivity via HMBC F->I J Final Structure Confirmation G->J H->J I->J

Caption: A streamlined workflow for NMR structural analysis.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution (~100 µg/L) of the compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Ionization: Utilize ESI in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Analysis: Analyze the sample using a TOF mass analyzer, which provides high mass accuracy.

  • Data Interpretation: The key is to observe the accurate mass of the [M+H]⁺ ion and the characteristic isotopic pattern resulting from the three chlorine atoms.

Table 2: Predicted High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₀H₆Cl₃NO
Theoretical Mass [M]276.9566
Theoretical [M+H]⁺ (for C₁₀H₇Cl₃NO⁺)277.9644
Isotopic PatternA characteristic cluster of peaks (A, A+2, A+4, A+6) due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define the connectivity, single-crystal X-ray diffraction provides the unambiguous solid-state conformation, including bond lengths, bond angles, and crucial torsional angles. Although a crystal structure for the title compound is not available, data from the closely related 3-(2,6-dichlorophenyl)-4,5-dihydro-7H-pyrano[4,3-d]isoxazol-7-one provides valuable insights. [3] Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted and cooled to low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer with a monochromatic X-ray source.

  • Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Key Structural Insights from Analogs: The crystal structure of the related pyrano-isoxazole derivative reveals that the 2,6-dichlorophenyl ring is significantly twisted out of the plane of the adjacent isoxazole ring due to steric repulsion from the ortho-chlorine atoms. [3]A similar conformation is expected for the title compound, which has profound implications for its interaction with planar biological targets.

Diagram 3: Logical Flow of X-ray Crystallography

XRay_Workflow A Crystal Growth Slow evaporation of saturated solution B Data Collection Mount crystal and expose to X-rays A->B C Structure Solution Solve phase problem to get electron density map B->C D Structure Refinement Refine atomic positions and thermal parameters C->D E Final Structural Model Bond lengths, angles, and torsional angles D->E

Caption: The logical progression of a single-crystal X-ray diffraction experiment.

Safety and Handling

As a chlorinated organic compound, 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole must be handled with appropriate safety precautions. Chlorinated solvents and similar compounds can pose health risks, including skin and eye irritation, and potential damage to internal organs with prolonged exposure. [4][5]The chloromethyl group also presents a potential alkylating hazard.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [5]* Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

The structural analysis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a rigorous process that relies on the synergistic application of NMR, mass spectrometry, and X-ray crystallography. This guide has outlined the fundamental principles and practical protocols for its comprehensive characterization. By leveraging data from analogous structures, we have built a predictive framework that enables researchers to understand its key structural features. This knowledge is critical for harnessing its full potential as a versatile building block in the design and synthesis of next-generation pharmaceuticals.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information (ESI). Retrieved from [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Retrieved from [Link]

  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem. Retrieved from [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry, 58(10), 1554-1558.
  • Efimov, I., et al. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing. Retrieved from [Link]

  • Patel, R. P., Patel, K. C., & Razi, S. S. (2013). Synthesis and in-vitro anti-inflammatory activity of some novel isoxazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-396.
  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 5a. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(p-chlorophenyl)-5-(piperidinomethyl)isoxazole hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST WebBook. Retrieved from [Link]

  • Kumar, P., & Sharma, A. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemical and Pharmaceutical Research, 6(7), 213-227.
  • ResearchGate. (2014). Crystal structure of 3-(2,6-dichlorophenyl)-4,5-dihydro-7Hpyrano[ 4,3-d]isoxazol-7-one, C12H7Cl2NO3. Retrieved from [Link]

  • Sosnovskikh, V. Y., & Melnikov, M. V. (2001). Synthesis and structure of new trichloromethyl-β-diketones — 5-Trichloromethylisoxazole and 5-isoxazolecarboxylic acid. Canadian Journal of Chemistry, 79(9), 1304-1311.

Sources

Exploratory

Technical Guide: Mass Spectrometric Characterization of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

[1] Executive Summary & Chemical Context 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS: 6456-66-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of penicillinase-resistant antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS: 6456-66-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of penicillinase-resistant antibiotics such as Dicloxacillin .[1][2] Its structural integrity is defined by a 1,2-oxazole core substituted with a labile chloromethyl group at the C5 position and a sterically hindered 2,6-dichlorophenyl moiety at the C3 position.

For researchers in drug development, accurate mass spectrometric (MS) characterization of this molecule is essential for:

  • Impurity Profiling: Detecting unreacted intermediates in final drug substances.[3]

  • Metabolite Identification: Tracking the stability of the isoxazole ring in biological matrices.

  • Process Control: Monitoring the chlorination efficiency during synthesis.

This guide provides a definitive protocol for the ionization, fragmentation, and isotopic analysis of this compound, grounded in mechanistic mass spectrometry.[4]

Physicochemical Properties & MS Suitability[3][4][6]

PropertyValueMS Implication
Formula C₁₀H₆Cl₃NODistinctive tri-chloro isotopic signature.[1]
Exact Mass 260.9515 DaMonoisotopic peak target for HRMS.[3]
LogP ~3.8 (Predicted)High hydrophobicity; ideal for RPLC-MS.[3]
Ionization ESI(+) / APCI(+) / EIProtonation site at isoxazole Nitrogen.[3][4]
Lability C5-ChloromethylSusceptible to in-source fragmentation (loss of Cl).[1][3]

Isotopic Signature Analysis (The "Tri-Chloro" Fingerprint)

The presence of three chlorine atoms (one aliphatic, two aromatic) creates a unique spectral fingerprint that serves as a self-validating identification tool.[3][4] Unlike mono-chlorinated compounds, the isotopic envelope spans 6 Daltons.[3]

Theoretical Abundance Calculation (Based on ³⁵Cl/³⁷Cl natural abundance):

  • M (m/z 261): Represents ³⁵Cl₃.[3][4]

  • M+2 (m/z 263): Represents ³⁵Cl₂³⁷Cl₁.[3][4] (Intensity ~98% of M).[3][4][5]

  • M+4 (m/z 265): Represents ³⁵Cl₁³⁷Cl₂.[3][4] (Intensity ~32% of M).[3][4]

  • M+6 (m/z 267): Represents ³⁷Cl₃.[3][4] (Intensity ~3% of M).[3][4][6]

Diagnostic Rule: In any mass spectrum, if the M and M+2 peaks are of approximately equal intensity, followed by an M+4 peak at roughly one-third intensity, the presence of a Cl₃ system is statistically confirmed.

Fragmentation Mechanisms (MS/MS)[4][5][6][9][10]

The fragmentation of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole follows a specific pathway driven by the instability of the isoxazole ring and the chloromethyl leaving group.[1]

Core Pathways[4][5]
  • Primary Loss (Chloromethyl Cleavage): The weakest bond is often the aliphatic C-Cl bond or the loss of the entire chloromethyl group.[3]

    • Precursor: m/z 261[4]

    • Product: m/z 226 [M - Cl]⁺ or m/z 212 [M - CH₂Cl]⁺.[1][3]

  • Isoxazole Ring Contraction (N-O Bond Scission): A hallmark of isoxazole MS is the cleavage of the N-O bond, often followed by the loss of CO or rearrangement to an azirine intermediate.

    • Mechanism:[6] [M+H]⁺

      
       Ring Opening 
      
      
      
      Loss of CO (28 Da) + HCl.[3][4]
  • Nitrile Formation (The "Anchor" Ion): Under high collision energy, the isoxazole ring typically shatters to leave the stable aryl nitrile.

    • Diagnostic Ion:2,6-Dichlorobenzonitrile (m/z 171/173/175) .[3][4]

    • Significance: This ion confirms the integrity of the 3-phenyl substitution pattern.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to key diagnostic fragments.[7]

FragmentationPathway Figure 1: Proposed ESI(+) Fragmentation Pathway for 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole. M Molecular Ion [M+H]+ m/z 262 (Cl3) Frag1 [M - HCl]+ m/z 226 (Cl2) M->Frag1 Loss of HCl (Aliphatic) Frag2 [M - CH2Cl]+ m/z 212 (Cl2) M->Frag2 Loss of CH2Cl Nitrile 2,6-Dichlorobenzonitrile m/z 172 (Cl2) Frag1->Nitrile Ring Cleavage (-CO) Aryl 2,6-Dichlorophenyl Cation m/z 145 (Cl2) Nitrile->Aryl Loss of CN

[1][4]

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in Positive Mode, which is preferred over Electron Impact (EI) for preserving the molecular ion of this thermally labile chloride.[4]

Step 1: Sample Preparation[5]
  • Solvent: Dissolve 1 mg of standard in 1 mL of Acetonitrile (ACN) . Avoid Methanol if long-term storage is intended, as the chloromethyl group can undergo slow solvolysis to form the methoxymethyl ether.[3]

  • Dilution: Dilute to 1 µg/mL with 50:50 ACN:Water (+0.1% Formic Acid).

Step 2: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5%

      
       95% B[1]
      
    • 8-10 min: 95% B (Wash)[1]

Step 3: MS Parameters (ESI+)
ParameterSettingRationale
Capillary Voltage 3.5 kVStandard for small molecules.[1]
Fragmentor 100 VModerate energy to prevent in-source loss of Cl.[3]
Collision Energy (CE) 10, 20, 40 eVStepped CE ensures capture of both heavy (m/z 226) and light (m/z 172) fragments.[3][4]
Scan Range m/z 100 - 400Covers parent and all diagnostic fragments.[3]
Visualization: Analytical Workflow

Workflow Figure 2: Optimized LC-MS/MS Workflow for Isoxazole Characterization. Sample Sample Prep (ACN, Avoid MeOH) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI (+) Soft Ionization LC->Ionization MS1 Full Scan (Isotope Check) Ionization->MS1 MS2 MS/MS (Structure ID) MS1->MS2

Impurity & Metabolite Profiling

When analyzing this compound in the context of Dicloxacillin synthesis or degradation, be alert for these specific transformations:

  • Hydrolysis Product (Alcohol):

    • Structure: 5-(Hydroxymethyl)-3-(2,6-dichlorophenyl)isoxazole.[1]

    • Shift: Mass shift of -18 Da (Cl

      
       OH?[1] No, Cl (35) 
      
      
      
      OH (17) is -18).[3][4] Correction: Mass shift is actually
      
      
      Da.[1][3]
    • m/z: 243 (Cl2 pattern).[3][4]

  • Metholysis Artifact:

    • Origin: Use of methanol in sample prep.[3]

    • Structure: 5-(Methoxymethyl)-3-(2,6-dichlorophenyl)isoxazole.[1]

    • m/z: 257 (Cl2 pattern).[3][4]

References

  • Dicloxacillin Synthesis & Intermediates

    • Title: "Improved process for preparing penicillins and intermediate compounds"[8]

    • Source: WO2012164355A1 (Patent)[3][4]

    • URL:][4]

    • Relevance: Details the synthetic route involving the 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety.
  • Isoxazole Fragmentation Mechanisms

    • Title: "The primary fragmentation step of isoxazole upon electron impact"[9]

    • Source: Organic Mass Spectrometry, Vol 1, Issue 2.[3][4][9]

    • URL:[Link]][4][9]

    • Relevance: Foundational text on N-O bond cleavage in isoxazoles.[3]

  • General Mass Spectrometry of Chlorinated Compounds

    • Title: "Interpretation of Mass Spectra of Organic Compounds" (General Reference)[3][4]

    • Context: Standard validation of the M/M+2/M+4 isotope abundances for Cl3 systems.
  • Related Structural Data (PubChem)

    • Title: "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride"[1][10][11]

    • Source: PubChem CID 78212[11]

    • URL:[Link]][4]

    • Relevance: Provides analog spectral data for the dichlorophenyl-isoxazole core.

Sources

Foundational

Technical Guide: Solubility, Stability, and Handling of Chloromethyl Isoxazoles

Executive Summary Chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole, CAS 35166-37-1) represent a critical class of heterocyclic intermediates in the synthesis of semi-synthetic penicillins (isoxazolyl penic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole, CAS 35166-37-1) represent a critical class of heterocyclic intermediates in the synthesis of semi-synthetic penicillins (isoxazolyl penicillins) and novel agrochemicals. Their utility is defined by a dichotomy of reactivity: the isoxazole ring offers aromatic stability under neutral/acidic conditions, while the chloromethyl moiety functions as a potent electrophile, susceptible to nucleophilic attack.

This guide provides a rigorous technical analysis of the solubility and stability profiles of these compounds. It is designed to prevent common experimental failures—specifically, unintended ring cleavage under basic conditions and uncontrolled hydrolysis of the alkyl chloride.

Physicochemical Profile

Solubility Characteristics

Chloromethyl isoxazoles are lipophilic small molecules. While they lack ionizable groups in the physiological pH range (unlike their carboxylic acid derivatives), their polarity is modulated by the N-O dipole.

Table 1: Solubility Profile of 3-Chloromethyl-5-methylisoxazole

Solvent SystemSolubility RatingOperational Note
Dichloromethane (DCM) High (>100 mg/mL)Preferred solvent for synthesis and extraction.
Acetonitrile (MeCN) High (>100 mg/mL)Ideal for HPLC sample preparation and nucleophilic substitution reactions.
Methanol/Ethanol HighCaution: Solvolysis (ether formation) can occur upon prolonged storage or heating.
Water (Neutral) Low (<1 mg/mL)Forms biphasic mixtures; requires co-solvent (e.g., DMSO) for aqueous assays.
Water (Acidic pH < 4) LowStable suspension; ring remains intact.
Water (Basic pH > 9) Low (Transient)Unstable: Promotes rapid hydrolysis and potential ring degradation.
Electronic Properties[1]
  • LogP (Predicted): ~1.7 – 2.0 (Lipophilic).

  • Electrophilicity: The chloromethyl carbon is highly electrophilic due to the electron-withdrawing nature of the isoxazole ring (inductive effect of the N=C bond).

Stability & Reactivity Architecture

The stability of chloromethyl isoxazoles must be understood through two distinct mechanisms: Side-Chain Reactivity (Primary) and Ring Lability (Secondary).

Hydrolytic Stability
  • Neutral/Acidic (pH 1–7): The isoxazole ring is robust. The chloromethyl group undergoes slow hydrolysis to the hydroxymethyl derivative (

    
     h at 25°C).
    
  • Basic (pH > 9): High Risk. Base catalyzes the hydrolysis of the chloride to alcohol. Strong bases (e.g., NaOH, alkoxides) can trigger base-catalyzed ring opening (via deprotonation of the C-4 or C-5 methyl group if present, or direct attack on the N-O bond), leading to enamino-ketone byproducts.

Thermal Stability[1][2]
  • Ambient (25°C): Stable for weeks if stored dry and dark.

  • Elevated (>80°C): Susceptible to thermal degradation, particularly in the presence of trace moisture (HCl generation autocatalyzes decomposition).

Nucleophilic Susceptibility

The chloromethyl group is a "soft" alkylating agent. It reacts rapidly with:

  • Thiols (R-SH): Fast reaction, often used for conjugation.

  • Amines (R-NH2): Fast reaction, but can lead to complex mixtures if the amine acts as a base (causing ring opening).

Mechanistic Visualization

The following diagram details the divergent degradation pathways. Note the critical "Red Zone" under basic conditions.

G cluster_0 Degradation Environment Start Chloromethyl Isoxazole (Starting Material) Hydrolysis Hydroxymethyl Isoxazole (Primary Hydrolysis Product) Start->Hydrolysis H2O / Heat (Slow at pH 7, Fast at pH > 9) Ether Alkoxymethyl Isoxazole (Solvolysis Artifact) Start->Ether ROH (MeOH/EtOH) Solvolysis RingOpen Enamino-Ketone / Nitrile (Ring Cleavage Product) Start->RingOpen Strong Base (pH > 12) or Reductive Cond. (H2/Pd)

Figure 1: Degradation pathways of chloromethyl isoxazoles. Green indicates the primary hydrolysis route; Red indicates irreversible scaffold destruction.

Analytical Methodologies

To validate stability, a specific Reverse-Phase HPLC method is required. Generic methods often fail to separate the chloro- precursor from the hydroxy- degradant due to similar polarity.

Validated HPLC Protocol

Objective: Quantify 3-chloromethyl-5-methylisoxazole and detect hydrolysis products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–12 min: 10% → 90% B (Linear ramp)

    • 12–15 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (End absorption) and 254 nm (Aromatic ring).

  • Temperature: 25°C.

Self-Validation Check:

  • Inject a standard of the chloromethyl compound.

  • Inject a sample forced-degraded in 0.1M NaOH (1 hour).

  • Pass Criteria: The degraded sample must show a new peak (Hydroxymethyl derivative) eluting earlier (lower retention time) than the parent peak due to increased polarity.

Experimental Protocols

Protocol 1: Aqueous Stability Profiling

Purpose: Determine the half-life (


) of the chloromethyl group in physiological buffer.
  • Stock Preparation: Dissolve 10 mg of chloromethyl isoxazole in 1 mL Acetonitrile (10 mg/mL).

  • Buffer Preparation: Prepare 0.1M Phosphate Buffer (pH 7.4) and 0.1M HCl (pH 1.0).

  • Incubation:

    • Add 50 µL Stock to 950 µL Buffer (Final conc: 0.5 mg/mL, 5% ACN).

    • Incubate in a thermomixer at 37°C.

  • Sampling:

    • Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

    • Quench: Immediately add 100 µL cold Acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC method (Section 5.1). Plot

    
     vs. Time to determine 
    
    
    
    .
Protocol 2: Controlled Hydrolysis (Synthesis of Hydroxymethyl Derivative)

Purpose: Generate the reference standard for stability studies without destroying the ring.

  • Dissolution: Dissolve 1.0 eq of chloromethyl isoxazole in 1:1 Dioxane/Water.

  • Reagent: Add 1.1 eq of Calcium Carbonate (

    
    ). Note: Avoid strong bases like NaOH to prevent ring opening.
    
  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate filtrate.[1] Extract with EtOAc.

    • The product (Hydroxymethyl isoxazole) will be more polar (lower

      
      ).
      

Safety & Handling

  • Hazard Class: Skin Corr. 1B . The chloromethyl group is a potent alkylator. Direct contact causes severe burns and potential sensitization.

  • Lachrymator: Volatile derivatives may irritate eyes/mucous membranes. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture ingress leads to HCl formation, which can corrode packaging.

References

  • Synthesis and Properties of Chloromethyl Isoxazoles: Shilova, A. N., et al. "Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene." Russian Journal of Organic Chemistry, vol. 58, 2022, pp. 1554-1558.

  • Isoxazole Ring Stability & Cleavage: BenchChem Technical Guides. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability."

  • Hydrolysis Kinetics of Chloromethyl Aromatics: Cleve, N. J., et al. "Kinetics of the Hydrolysis of alpha-Chlorobenzyl Esters."[2] Acta Chemica Scandinavica, 1973.[2]

  • General Isoxazole Chemistry & Applications: Pinho e Melo, T. M. V. D.[3] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

  • HPLC Method Development for Isoxazoles: SIELC Technologies. "HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole)."

Sources

Exploratory

Technical Guide: Precision Synthesis of 3,5-Disubstituted Isoxazoles

Executive Summary The isoxazole scaffold is a cornerstone pharmacophore in medicinal chemistry, present in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to beta-lactamase inhibitors. However, the synthesis of 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a cornerstone pharmacophore in medicinal chemistry, present in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to beta-lactamase inhibitors. However, the synthesis of 3,5-disubstituted isoxazoles presents a classic regioselectivity challenge.[1] Traditional thermal 1,3-dipolar cycloadditions often yield difficult-to-separate mixtures of 3,5- and 3,4-regioisomers.

This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of regiocontrolled synthesis . We focus on the transition from stochastic thermal methods to deterministic Copper(I)-catalyzed protocols (CuAAC analogues) and modern metal-free oxidative cyclizations.

The Regioselectivity Challenge

The fundamental route to isoxazoles is the reaction between a nitrile oxide (1,3-dipole) and a terminal alkyne (dipolarophile).[2]

Thermal vs. Catalytic Control
  • Thermal Pathway (Huisgen): Under standard heating, the reaction is a concerted

    
     cycloaddition. Regioselectivity is governed by steric hindrance and FMO (Frontier Molecular Orbital) coefficients. While 3,5-isomers are generally favored due to sterics, 3,4-isomers frequently form as significant byproducts (ratios often 80:20 or 90:10), requiring tedious chromatography.
    
  • Copper-Catalyzed Pathway (CuAAC-Iso): Similar to the famous azide-alkyne "click" reaction, Copper(I) alters the mechanism from concerted to stepwise. This lowers the activation energy and, crucially, locks the reactants into a geometry that exclusively yields the 3,5-disubstituted product.

Comparative Analysis of Methods
FeatureThermal CycloadditionCu(I)-Catalyzed (Click)Alkyl Nitrite (Metal-Free)
Regioselectivity Mixed (3,5 major, 3,4 minor)Exclusive 3,5 High (>95:[3]5)
Mechanism Concerted [3+2]Stepwise OrganometallicRadical/Oxidative
Reaction Time Long (12-24h, Reflux)Short (1-4h, RT/Mild Heat)Moderate (2-6h)
Substrate Scope Broad, but sterics limit yieldExcellent, tolerates heteroatomsGood, avoids metal contamination
Key Reagents Nitrile Oxide precursorCuSO₄/Ascorbate or CuIt-BuONO or Amyl Nitrite

Mechanistic Insight: The Copper Directive

To troubleshoot failed syntheses, one must understand the catalytic cycle. Unlike the thermal reaction, the Cu-catalyzed reaction proceeds via a dinuclear copper intermediate .

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the stepwise mechanism where the Copper(I) acetylide intercepts the nitrile oxide.

Cu_Mechanism Start Terminal Alkyne (R-C≡CH) Acetylide Cu-Acetylide Species (Dinuclear Active State) Start->Acetylide Deprotonation Cu_Species Cu(I) Catalyst Cu_Species->Acetylide Complex Metallacycle Intermediate (C-Cu Bond Formation) Acetylide->Complex Nit_Oxide Nitrile Oxide (R'-C≡N+-O-) Nit_Oxide->Complex Coordination Product 3,5-Disubstituted Isoxazole Complex->Product Reductive Elimination Product->Cu_Species Catalyst Regeneration

Figure 1: The catalytic cycle involves the formation of a copper(I) acetylide which reacts with the nitrile oxide to form a cuprated isoxazole intermediate, ensuring 3,5-regioselectivity.

Strategic Workflows: The One-Pot Approach

Isolating nitrile oxides is dangerous due to their instability (dimerization to furoxans). The industry standard is in situ generation .

Workflow A: The Chloramine-T / NCS Protocol (Standard)

This is the most robust method for drug discovery.

  • Aldehyde

    
    Oxime  (using 
    
    
    
    ).
  • Oxime

    
    Hydroximinoyl Chloride  (using NCS or Chloramine-T).
    
  • In Situ Cycloaddition (Base + Alkyne + Cu catalyst).

Workflow B: The Alkyl Nitrite Protocol (Green/Metal-Free)

Ideal for late-stage functionalization where metal scavenging is difficult.

  • Aldehyde

    
    Oxime .
    
  • Oxime + Alkyne + t-BuONO (Radical oxidative cycloaddition).

Decision Matrix (Graphviz Visualization)

Synthesis_Workflow Input Starting Material: Aldehyde Step1 Condensation: NH2OH·HCl Input->Step1 Oxime Intermediate: Aldoxime Step1->Oxime Decision Constraint Check Oxime->Decision PathA Route A: Standard (NCS / Cu-Cat) Decision->PathA Robustness Required PathB Route B: Metal-Free (t-BuONO) Decision->PathB Avoid Metals/ Green Chem Result Target: 3,5-Isoxazole PathA->Result PathB->Result

Figure 2: Strategic decision tree for selecting the synthesis route based on project constraints (metal tolerance vs. robustness).

Detailed Experimental Protocol (Method A)

Protocol: One-Pot Synthesis via In Situ Nitrile Oxide Generation Based on the optimized conditions from Hansen et al. and Sharpless methodologies.

Reagents
  • Aldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Hydroxylamine Hydrochloride (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%)
    
  • Solvent:

    
     (1:1) or 
    
    
    
    biphasic.
Step-by-Step Procedure
  • Oxime Formation: Dissolve the aldehyde (1.0 equiv) in

    
     (1:1).[1] Add 
    
    
    
    (1.1 equiv) and stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC until aldehyde is consumed.
    • Checkpoint: The solution usually remains clear or turns slightly cloudy.

  • Chlorination (The Critical Step): Add NCS (1.1 equiv) to the reaction mixture.

    • Caution: Exothermic. If working on >5g scale, cool to 0°C before addition.

    • Mechanism:[3][4][5][6][7][8] This converts the aldoxime to the hydroximinoyl chloride . Stir for 1–2 hours.

  • Cycloaddition (Click Step): Add the terminal alkyne (1.2 equiv). Add the Copper catalyst (

    
    /Ascorbate).
    Slowly  add the base (
    
    
    
    , 3.0 equiv) dropwise over 15 minutes.
    • Why Slow Addition? To prevent the rapid generation of nitrile oxide which leads to dimerization (furoxan formation). We want the nitrile oxide concentration to remain low so it reacts with the copper acetylide immediately.

  • Work-up: Stir at RT for 4–12 hours. The product often precipitates out. Dilute with water, extract with EtOAc, wash with brine, and dry over

    
    .
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of Furoxan (Dimer) Nitrile oxide generated too fast.Reduce base addition rate. Use a syringe pump for the base.
Low Conversion of Alkyne Catalyst poisoning or oxidation.Increase catalyst load to 10 mol%. Degas solvents (remove

).
Regioisomer Mixture (3,4 present) Copper cycle failed; thermal background reaction took over.Ensure Cu(I) species is active.[9] If using Cu(II)/Ascorbate, ensure fresh Ascorbate is used.
Chlorination Stalled Steric hindrance on aldehyde.Heat the NCS step to 40-50°C or switch to Chloramine-T.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016).[3] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[3][10] Synthesis, 48(22), 3996-4008.

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Dimetallic Copper Core. Journal of the American Chemical Society, 127(2), 610–611.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Executive Summary & Retrosynthetic Analysis The target molecule, 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole , represents a critical pharmacophore in the synthesis of penicillinase-resistant antibiotics (e.g., Diclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole , represents a critical pharmacophore in the synthesis of penicillinase-resistant antibiotics (e.g., Dicloxacillin derivatives).[1] Its structural integrity relies on the precise construction of the 1,2-oxazole ring with specific regiochemistry at the 3- and 5-positions.[1]

This guide details two distinct synthetic pathways selected for their operational reliability and scalability:

  • Route A (Direct Cycloaddition): A convergent, atom-economical [3+2] cycloaddition using propargyl chloride.[1][2]

  • Route B (Stepwise Functionalization): A robust, purification-friendly route via a hydroxymethyl intermediate, ideal for larger scales.

Retrosynthetic Logic

The isoxazole core is classically assembled via the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne.

  • Disconnection: The C5-O1 and C3-C4 bonds are formed simultaneously.[1]

  • Synthons: 2,6-Dichlorobenzonitrile oxide (dipole) and a 3-substituted propyne (dipolarophile).[1]

Retrosynthesis Target 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole Dipole 2,6-Dichlorobenzonitrile Oxide (In Situ) Target->Dipole [3+2] Cycloaddition Alkyne Propargyl Chloride (Dipolarophile) Target->Alkyne [3+2] Cycloaddition Oxime 2,6-Dichlorobenzaldoxime Dipole->Oxime Chlorination/Base Aldehyde 2,6-Dichlorobenzaldehyde Oxime->Aldehyde Condensation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.[1]

Route A: Direct [3+2] Cycloaddition (The "Click" Protocol)[1]

This route utilizes the in situ generation of 2,6-dichlorobenzonitrile oxide, which is immediately trapped by propargyl chloride. This method minimizes the handling of unstable nitrile oxides.[2]

Reaction Scheme
  • Oxime Formation: 2,6-Dichlorobenzaldehyde + NH₂OH[1]·HCl → Oxime[1]

  • Chlorination: Oxime + NCS (N-Chlorosuccinimide) → Hydroximoyl Chloride[1]

  • Cycloaddition: Hydroximoyl Chloride + Propargyl Chloride + Et₃N → Target [1][2]

Detailed Protocol
Step 1: Preparation of 2,6-Dichlorobenzaldoxime[1]
  • Reagents: 2,6-Dichlorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH (1.1 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve aldehyde in ethanol.[1][2][3]

    • Add aqueous NaOH followed by hydroxylamine hydrochloride at 0°C.

    • Stir at room temperature (RT) for 2 hours (Monitor by TLC).

    • Concentrate ethanol, dilute with water, and filter the white precipitate.[2]

    • Checkpoint: Yield should be >90%. Product is stable.

Step 2: One-Pot Chlorination and Cycloaddition[1][4][5]
  • Reagents: Aldoxime (from Step 1), NCS (1.05 eq), Propargyl Chloride (1.2 eq), Triethylamine (Et₃N, 1.2 eq), DMF or DCM.

  • Procedure:

    • Chlorination: Dissolve aldoxime in DMF (0.5 M). Add NCS portion-wise at 0°C. Stir for 1 hour at RT to generate the hydroximoyl chloride intermediate. Note: Completion is indicated by the disappearance of the oxime spot on TLC.

    • Addition: Cool the mixture to 0°C. Add Propargyl Chloride.

    • Cyclization: Add Et₃N dropwise over 30 minutes. The base induces dehydrochlorination, generating the nitrile oxide which undergoes immediate cycloaddition.[2]

    • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][6]

    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0-10% EtOAc in Hexane).

Critical Mechanism Note: The regioselectivity is driven by sterics and electronics, heavily favoring the 5-substituted isoxazole (Target) over the 4-substituted isomer.[1]

Route B: The Hydroxymethyl Intermediate (Industrial Standard)

For large-scale applications where propargyl chloride (a lachrymator and alkylating agent) is undesirable, this route uses Propargyl Alcohol followed by chlorination.[1]

Reaction Scheme
  • Cycloaddition: Hydroximoyl Chloride + Propargyl Alcohol → (3-(2,6-Dichlorophenyl)isoxazol-5-yl)methanol[1]

  • Chlorination: Alcohol Intermediate + SOCl₂ → Target

Detailed Protocol
Step 1: Synthesis of (3-(2,6-Dichlorophenyl)isoxazol-5-yl)methanol
  • Reagents: 2,6-Dichlorobenzohydroximoyl chloride (prepared as in Route A), Propargyl Alcohol (1.5 eq), Et₃N (1.2 eq), DCM.[1]

  • Procedure:

    • Dissolve hydroximoyl chloride and propargyl alcohol in DCM.[2]

    • Add Et₃N dropwise at 0°C. Maintain temperature <10°C to prevent nitrile oxide dimerization (furoxan formation).[1][2]

    • Stir overnight at RT.

    • Purification: The alcohol intermediate is more polar and crystalline, allowing for easy purification by precipitation or recrystallization from toluene.[2]

    • Data Validation:

      • Appearance: White solid.[1][2]

      • CAS: 287928-06-7.[1][7]

Step 2: Deoxychlorination[2]
  • Reagents: Alcohol Intermediate (1.0 eq), Thionyl Chloride (SOCl₂, 2.0 eq), DCM or Toluene (solvent), DMF (cat.).

  • Procedure:

    • Suspend the alcohol in DCM.[2]

    • Add SOCl₂ dropwise at RT.[1][2] Add 2 drops of DMF as a catalyst.[2]

    • Reflux for 2-3 hours. Monitor by TLC (Alcohol spot disappears; less polar product appears).

    • Quench: Evaporate volatiles (SO₂ and excess SOCl₂).[1][2] Co-evaporate with toluene to remove traces.[1][2]

    • Isolation: The residue is the pure chloride.[2] It can be recrystallized from hexane.[1][2][8]

Analytical Data & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 74 - 76 °C (Lit.[1][9] for similar analogs)Capillary
¹H NMR (CDCl₃) δ 7.4-7.5 (m, 3H, Ar-H), 6.6 (s, 1H, Isoxazole-H4), 4.7 (s, 2H, CH₂Cl)400 MHz NMR
Mass Spec [M+H]⁺ observed, characteristic Cl₂ isotope patternLC-MS (ESI+)
Regiochemistry NOE correlation between H4 and CH₂ClNOESY

Note on NMR: The diagnostic singlet for the isoxazole H4 proton typically appears between 6.5 - 6.8 ppm.[1] The methylene protons (CH₂Cl) appear as a singlet around 4.6 - 4.8 ppm.[1]

Process Safety & Hazard Control

  • Nitrile Oxides: Potentially explosive in concentrated solid forms.[1][2] Always generate in situ in solution.

  • Propargyl Chloride: Highly toxic, lachrymator, and flammable.[2] Handle only in a well-ventilated fume hood.[1][2]

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO₂.[1][2] Use a caustic scrubber for off-gassing.[1][2]

Workflow Visualization

Workflow cluster_RouteA Route A: Direct Click cluster_RouteB Route B: Alcohol Intermediate Start Start: 2,6-Dichlorobenzaldehyde Oxime Intermediate: Aldoxime Start->Oxime NH2OH.HCl Chlorooxime Intermediate: Hydroximoyl Chloride Oxime->Chlorooxime NCS / DMF DirectCyclo Cycloaddition (+ Propargyl Chloride) Chlorooxime->DirectCyclo Route A AlcCyclo Cycloaddition (+ Propargyl Alcohol) Chlorooxime->AlcCyclo Route B Final Target: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole DirectCyclo->Final Alcohol Intermediate: 5-Hydroxymethyl AlcCyclo->Alcohol Chlorination Chlorination (SOCl2) Alcohol->Chlorination Chlorination->Final

Figure 2: Comparative workflow of the Direct vs. Stepwise synthetic routes.

References

  • Isoxazole Synthesis Review: Waldo, J. P., & Larock, R. C. (2005).[2][10] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205.[1] Link[1]

  • Dicloxacillin Intermediates: Patent WO2014072843A1.[1][2] Process for preparing isoxazolyl penicillins. (2014). Link

  • Cycloaddition Methodology: Himo, F., et al. (2005).[2] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[2] Journal of the American Chemical Society, 127(2), 615–624. Link[1]

  • Propargyl Chloride Reactivity: Organic Syntheses, Coll. Vol. 10, p.207 (2004); Vol. 79, p.165 (2002). Link

  • Alcohol Precursor Data: PubChem Compound Summary for CID 2781686, [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol.[1] Link(Note: Used for structural analogy and property validation).

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Introduction: The Critical Role of Purity 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a key heterocyclic building block, primarily recognized for its role as a crucial intermediate in the synthesis of semi-synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a key heterocyclic building block, primarily recognized for its role as a crucial intermediate in the synthesis of semi-synthetic penicillin antibiotics, such as Dicloxacillin.[1][2][3] The structural integrity and purity of this intermediate are paramount, as any impurities can carry through subsequent synthetic steps, ultimately compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

The synthesis of isoxazoles can often result in a crude product containing unreacted starting materials, regioisomers, and other byproducts.[4][5] Therefore, robust and validated purification protocols are essential to ensure the material meets the stringent quality requirements for pharmaceutical development. This guide provides a detailed examination of the principal techniques for purifying 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, focusing on the underlying principles and offering step-by-step protocols for laboratory application.

Strategic Approach to Purification

The selection of an appropriate purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity level. The two most effective and widely applicable methods for this compound are recrystallization and silica gel column chromatography.

Purification_Strategy Crude Crude Product 5-(Chloromethyl)-3- (2,6-dichlorophenyl)isoxazole Purity_Check Initial Purity Assessment (TLC, ¹H NMR) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High initial purity & solid state Chromatography Column Chromatography Purity_Check->Chromatography Complex mixture or oily product Final_QC Final Quality Control (HPLC, MP, NMR) Recrystallization->Final_QC Chromatography->Final_QC Pure_Product High-Purity Product (>98%) Final_QC->Pure_Product

Caption: Decision workflow for purifying the target compound.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing for the selective crystallization of the pure product upon cooling.[7]

Causality of Solvent Selection

For a molecule like 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, which contains aromatic rings and halogen substituents, suitable solvents are typically alcohols or nonpolar aromatic hydrocarbons.[8][9] A solvent pair system, consisting of a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble, can also be highly effective.

Recommended Solvent Systems:

  • Single Solvent: Ethanol, Methanol, Isopropanol.

  • Solvent/Anti-solvent: Dichloromethane/Hexane, Ethyl Acetate/Hexane.[1]

Protocol: Recrystallization from Ethanol

This protocol is designed for purifying a solid crude product where impurities are expected to be more soluble in the cold solvent than the target compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a water bath or heating mantle) with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Rationale: Using the minimum volume of hot solvent is crucial for maximizing product recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes mechanical impurities and prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. Rationale: The cold solvent washes away residual soluble impurities from the crystal surfaces without significantly dissolving the product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized product should be confirmed by measuring its melting point (a sharp, narrow range indicates high purity) and by analytical techniques like HPLC or TLC.[10]

Method 2: Silica Gel Column Chromatography

When the crude product is an oil or contains multiple impurities with polarities similar to the product, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a liquid mobile phase.[11]

Principle of Separation

Less polar compounds travel faster down the column with the mobile phase, while more polar compounds are retained longer by the polar silica gel. For 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, a mobile phase of low to medium polarity is typically effective.

Recommended Mobile Phase: A mixture of Hexane (or Heptane) and Ethyl Acetate. A starting point of 9:1 (Hexane:Ethyl Acetate) is recommended, with the polarity adjustable based on preliminary TLC analysis.[12][13]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (e.g., 9:1 Hex:EtOAc) Column_Pack 2. Pack Column (Silica Gel Slurry) TLC->Column_Pack Sample_Load 3. Load Sample (Dry Loading Preferred) Column_Pack->Sample_Load Elute 4. Elute with Mobile Phase Sample_Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Pool fractions with pure spot Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final_Product 9. High-Purity Oil/Solid Evaporate->Final_Product

Caption: Step-by-step workflow for column chromatography.

Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a TLC plate and develop it in various Hexane/Ethyl Acetate ratios. The ideal system will show good separation of the product spot (Rf value of ~0.3-0.4) from impurities.[10]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into a vertical glass column. Allow the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Rationale: Dry loading prevents solvent from the sample mixture from disrupting the top of the column, leading to better separation.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot aliquots from each fraction onto a TLC plate to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary and Method Comparison

ParameterRecrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption
Best For Purifying solids with high initial purity (>85%)Purifying oils or complex mixtures; separating isomers
Purity Achieved Good to Excellent (>99% often possible)Excellent (>99.5% possible)
Typical Yield Moderate to High (can have losses in mother liquor)High (minimal loss if performed carefully)
Scale Easily scalable from mg to multi-kgScalable, but becomes resource-intensive at large scale
Time Relatively fast for a single batchCan be time-consuming, especially for large columns
Cost Low (solvent cost)Higher (silica gel, large solvent volumes)

Quality Control and Purity Validation

Independent of the method used, the final product's purity must be rigorously verified.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase method using an acetonitrile/water mobile phase is suitable for isoxazole derivatives.[14][15] A single sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and detects the presence of proton-containing impurities. The absence of extraneous peaks is a strong indicator of purity.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative check for purity. The presence of a single spot under UV visualization is desired.[16]

  • Melting Point (MP): For solid products, a sharp melting point that matches the literature value indicates high purity. The melting point for a similar compound, 5-(4-Chlorophenyl)isoxazole, is reported as 86-88 °C.[17]

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Google Patents. (2016). CN108659007A - A kind of preparation method of dicloxacillin sodium pillar-shaped crystal.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025). PMC. [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2023). MDPI. [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (2022). ResearchGate. [Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. (2021). PMC. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?[Link]

  • Dr. Jagath Reddy's Heterocyclics. (n.d.). 5-(4-Chlorophenyl)isoxazole. Retrieved from Chemical Catalog Company. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]

  • Google Patents. (2016).
  • AIP Publishing. (2019). Synthesis of Dicloxycillin Sodium. [Link]

  • Chem-Space. (n.d.). 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole. Retrieved from Chem-Space. [Link]

  • Google Patents. (2025). Preparation method of cylindrical dicloxacillin sodium crystal.
  • Google Patents. (2016).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from PubChem. [Link]

  • NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Retrieved from NIST WebBook. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]

  • ChemSynthesis. (2025). 3-(2,6-dichlorophenyl)-5-methylisothiazole. Retrieved from ChemSynthesis. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]

Sources

Method

Advanced Recrystallization Protocols for Substituted Isoxazoles

From Regioisomer Separation to Polymorph Control Executive Summary & Strategic Importance Substituted isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters...

Author: BenchChem Technical Support Team. Date: February 2026

From Regioisomer Separation to Polymorph Control

Executive Summary & Strategic Importance

Substituted isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and forming the core of drugs like Leflunomide , Sulfamethoxazole , and Valdecoxib . However, their purification presents unique challenges:

  • Regioisomerism: Cycloaddition syntheses often yield mixtures of 3,5- and 3,4-substituted isomers with similar polarities.

  • Thermal Instability: The N-O bond is susceptible to cleavage at high temperatures or under reducing conditions.

  • Polymorphism: Isoxazole derivatives (e.g., Leflunomide) frequently exhibit polymorphism, where solvent choice dictates the crystal form.

This guide moves beyond generic "dissolve and cool" instructions. It provides a mechanistic approach to solvent selection, specific protocols for difficult separations, and self-validating checks to ensure phase purity.

Physicochemical Profiling & Solvent Selection

The solubility of an isoxazole derivative is dictated heavily by its substituents. The isoxazole ring itself is weakly basic and aromatic, but its polarity is easily overwhelmed by pendant groups.

Solvent Selection Decision Matrix

Use the following logic flow to select the starting solvent system. This minimizes trial-and-error by aligning solvent properties with the dominant intermolecular forces of the solute.

SolventSelection Start START: Analyze Substituents NonPolar Aryl/Alkyl Dominant (e.g., 3,5-Diphenylisoxazole) Start->NonPolar Polar Polar/H-Bonding (e.g., -NH2, -OH, Sulfonamide) Start->Polar Acidic Acidic Groups (e.g., Isoxazole-4-COOH) Start->Acidic Solv_NP 1. Toluene (Preferred) 2. Hexane/EtOAc NonPolar->Solv_NP High Lipophilicity Solv_Polar 1. Ethanol/Water (Binary) 2. Methanol Polar->Solv_Polar H-Bond Donors Solv_Acid 1. Aqueous Acetic Acid 2. Ethyl Acetate Acidic->Solv_Acid Ionization Control Regio Regioisomer Mixture? Solv_NP->Regio Solv_Polar->Regio Acetone Acetone Precipitation (Selective Solubility) Regio->Acetone Yes

Figure 1: Decision tree for selecting recrystallization solvents based on isoxazole substitution patterns.

Recommended Solvent Systems by Class
Isoxazole ClassPrimary SolventAnti-SolventMechanism of ActionKey Reference
3,5-Diaryl Isoxazoles Ethanol (Hot)WaterTemperature-dependent solubility; water reduces solubility of hydrophobic aryl groups.[1, 2]
Isoxazole-4-Carboxylic Acids Ethyl AcetateHexaneCarboxylic acid dimers break in hot EtOAc; Hexane forces precipitation upon cooling.[3]
Leflunomide (Intermediate) TolueneNone (Cooling)High temperature coefficient of solubility in toluene; avoids hydrolysis.[4, 5]
Sulfonamide Derivatives Dilute NH₄OHAcetic Acid (pH adj.)pH-swing recrystallization utilizes the amphoteric nature of the sulfonamide.[6]
Regioisomer Mixtures AcetoneN/AKinetic difference: 3,5-isomers often crystallize faster/less soluble than 3,4-isomers in acetone.[7]

Core Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: 3,5-disubstituted isoxazoles and general purification.

Scientific Rationale: Ethanol provides good solubility for the isoxazole core at boiling point (78°C). Water acts as a powerful anti-solvent, drastically reducing solubility as temperature drops, maximizing recovery.

Step-by-Step Workflow:

  • Dissolution: Place 1.0 g of crude isoxazole in a 50 mL Erlenmeyer flask. Add 5 mL of absolute ethanol .

  • Heating: Heat to reflux on a hot plate/block. If solid remains, add ethanol in 0.5 mL increments until fully dissolved.

    • Critical Check: Do not exceed 10 mL total solvent per gram unless necessary. Excess solvent kills yield.

  • Filtration (Optional): If insoluble black specks (metal catalyst residues) are visible, filter hot through a pre-warmed glass frit or cotton plug.

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Polymorph Control: Rapid cooling (ice bath) favors kinetic forms (often amorphous or metastable). Slow cooling favors the thermodynamic stable crystal form.

  • Isolation: Filter the crystals using vacuum filtration. Wash with a cold 50:50 Ethanol/Water mixture.

Protocol B: Non-Polar Recrystallization (Toluene System)

Best for: Leflunomide intermediates and highly lipophilic isoxazoles.

Scientific Rationale: Toluene is non-protic and avoids potential hydrolysis or ring-opening side reactions that can occur in water/alcohol systems at high temperatures. It is the industry standard for Leflunomide purification [4].

Step-by-Step Workflow:

  • Suspension: Suspend crude solid in Toluene (approx. 5-7 mL per gram).

  • Reflux: Heat to reflux (110°C). Ensure the setup is vented but protects the operator from vapors.

  • Dissolution Check: The solution should become clear. If "oiling out" occurs (droplets of liquid forming instead of a solution), add a small amount of a more polar co-solvent like Ethyl Acetate (5-10%).

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools. This ensures a very slow thermal gradient, producing large, high-purity prisms.

  • Harvest: Filter at 10-15°C. Wash with cold Toluene.

Protocol C: Regioisomer Enrichment (The "Acetone Wash")

Best for: Separating 3,5-disubstituted (desired) from 3,4-disubstituted (impurity) isomers.

Scientific Rationale: In many cycloaddition reactions, the 3,5-isomer is significantly more symmetric and crystalline than the 3,4-isomer. Acetone often solubilizes the 3,4-isomer at room temperature while the 3,5-isomer remains solid [7].

Workflow:

  • Slurry: Place the crude regioisomer mixture in a flask.

  • Solvent Addition: Add Acetone (2 mL per gram). Do not heat.

  • Trituration: Stir vigorously at room temperature for 30 minutes.

  • Filtration: Filter the suspension.

    • Solid: Enriched 3,5-isomer.

    • Filtrate: Enriched 3,4-isomer (and other impurities).

  • Validation: Check the solid by H-NMR. Look for the characteristic singlet of the isoxazole ring proton (typically

    
     6.0-6.8 ppm). The shift differs distinctly between isomers.
    

Process Validation & Troubleshooting

Every recrystallization must be validated. Visual appearance is insufficient.

Self-Validating System:

  • TLC Check: Run a TLC of the Mother Liquor vs. the Crystals.

    • Success: Mother liquor contains the impurities (lower/higher Rf spots); Crystals show a single spot.

    • Failure: Mother liquor is clean; Crystals contain impurities (occlusion). -> Remedy: Re-dissolve and cool slower.[1][2]

  • Melting Point: A sharp melting range (< 2°C) indicates high purity. A broad range indicates regioisomer contamination.

Troubleshooting Table:

ProblemCauseSolution
Oiling Out Solute melts before dissolving; Solvent boiling point > Solute melting point.Switch to a lower boiling solvent (e.g., replace Toluene with Ethanol). Or, increase solvent volume to lower saturation temperature.
No Crystals Form Super-saturation reached but nucleation inhibited.1. Scratch glass with rod.2. Add a "seed" crystal from a previous batch.3. Cool to -20°C.
Colored Impurities Oxidation byproducts or polymerized material.Add Activated Carbon (Charcoal) to the hot solution, stir for 5 mins, then filter hot through Celite.
Regioisomers Persist Isomers co-crystallize (Solid Solution).Recrystallization will fail. Use Column Chromatography or Preparative HPLC first.

Visualizing the Purification Workflow

RecrystallizationWorkflow cluster_check Quality Control Crude Crude Isoxazole (Solid) SolubilityTest Solubility Test (100 mg scale) Crude->SolubilityTest Dissolve Dissolve in Hot Solvent (Min. Volume) SolubilityTest->Dissolve Scale Up Clarify Hot Filtration (Remove insolubles/Charcoal) Dissolve->Clarify Cool Controlled Cooling (RT -> 4°C) Clarify->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Vacuum Dry (Avoid >60°C) Wash->Dry TLC TLC: Crystals vs. Liquor Dry->TLC NMR H-NMR: Regioisomer Ratio Dry->NMR

Figure 2: Standardized workflow for isoxazole recrystallization ensuring impurity removal and phase purity.

References

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available at: [Link]

  • Studies in isoxazole chemistry. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Method for synthesizing leflunomide.Google Patents (US6723855B2).
  • How to separate these regioisomers? (Isoxazole discussion). Reddit r/OrganicChemistry.[3][4] Available at: [Link]

Sources

Application

Nucleophilic substitution reactions of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Executive Summary: The "Anchor and Warhead" Strategy 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS 31007-74-6 ) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it retains the 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor and Warhead" Strategy

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS 31007-74-6 ) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it retains the 3-(2,6-dichlorophenyl)isoxazole moiety—the exact pharmacophore found in the penicillinase-resistant antibiotic Dicloxacillin . However, unlike the methyl-substituted precursors used in bulk antibiotic manufacturing, this compound features a reactive 5-chloromethyl "warhead."

This specific electrophilic site allows researchers to diverge from standard penicillin chemistry and utilize the isoxazole ring as a core linker for generating novel antiviral, antibacterial, and anti-inflammatory libraries. This guide details the nucleophilic substitution protocols required to exploit this versatility while maintaining the integrity of the sensitive heteroaromatic system.

Chemical Logic & Mechanistic Insight

Electronic Environment

The reactivity of the chloromethyl group at the C-5 position is governed by the unique electronics of the isoxazole ring:

  • Inductive Activation: The oxygen and nitrogen atoms in the isoxazole ring exert a strong electron-withdrawing inductive effect (

    
    ), significantly increasing the electrophilicity of the exocyclic methylene carbon (
    
    
    
    -Cl).
  • Steric Shielding: The bulky 2,6-dichlorophenyl group at C-3 is orthogonal to the isoxazole plane. This "steric anchor" protects the N-O bond from metabolic reduction and prevents unwanted side reactions at the C-3 position, directing nucleophilic attack exclusively to the C-5 chloromethyl group.

The Reactivity Matrix

The compound undergoes classical


 reactions. However, the choice of nucleophile and base is critical to prevent ring opening (isoxazoles are base-sensitive at high temperatures).
ParameterRecommendationRationale
Primary Mechanism

Substitution
The primary pathway for alkyl halides on heteroaromatics.
Preferred Solvents MeCN, DMF, AcetonePolar aprotic solvents stabilize the transition state and dissolve ionic nucleophiles.
Base Selection

,

, DIPEA
Non-nucleophilic bases prevent side reactions. Avoid strong hydroxides (

) to protect the isoxazole ring from hydrolysis.
Leaving Group Chloride (

)
Moderate leaving group.[1] Can be activated to Iodide (

) via Finkelstein conditions for sluggish nucleophiles.

Visualizing the Reaction Landscape

The following diagram maps the divergent synthetic pathways accessible from the parent scaffold.

ReactionPathways Start 5-(Chloromethyl)-3- (2,6-dichlorophenyl)isoxazole Amine Amino-Isoxazoles (Antibacterial Libraries) Start->Amine Sec. Amines (DIPEA, MeCN) Ether Isoxazolyl Ethers (Antiviral Candidates) Start->Ether Phenols/ROH (K2CO3, DMF) Thio Thioether Derivatives (Metabolic Probes) Start->Thio R-SH (NaH, THF) Azide Isoxazolyl Azides (Click Chemistry Handles) Start->Azide NaN3 (DMF, 60°C)

Figure 1: Divergent synthesis pathways. The chloromethyl group serves as a universal electrophile for creating diverse chemical libraries.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Amino-Isoxazole Libraries)

Target: Creation of secondary/tertiary amine derivatives for solubility and PK enhancement.

Materials:

  • Substrate: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine, 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazole substrate (1 mmol, ~262 mg) in MeCN (5 mL).

  • Addition: Add DIPEA (1.5 mmol, 260 µL) followed by the secondary amine (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv.

  • Activation (Optional): Add catalytic KI (16 mg) to generate the more reactive iodide species in situ.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).

    • Note: Reaction typically completes in 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate solvent under reduced pressure.[2]

    • Redissolve residue in DCM (20 mL) and wash with water (

      
       mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel). Elute with DCM/MeOH (95:5) gradient.

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Target: Coupling with phenols to generate potential antiviral pharmacophores.

Materials:

  • Substrate: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Finely ground
    
  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Deprotonation: In a vial, combine the substituted phenol (1.1 mmol) and

    
     (2.0 mmol) in DMF (3 mL). Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation.
    
  • Coupling: Add the isoxazole substrate (1.0 mmol) as a solution in DMF (1 mL).

  • Reaction: Stir at 80°C for 4–6 hours.

    • Critical Control: Do not exceed 100°C to avoid isoxazole ring degradation.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

  • Isolation:

    • If solid: Filter, wash with water, and recrystallize from EtOH.

    • If oil: Extract with EtOAc (

      
       mL), wash organics with 5% LiCl solution (to remove DMF), dry, and concentrate.
      
Protocol C: The "Click" Gateway (Synthesis of 5-Azidomethyl Derivative)

Target: Converting the chloride to an azide for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Materials:

  • Substrate: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO or DMF

Step-by-Step Procedure:

  • Safety Warning: Azides are potentially explosive. Work behind a blast shield. Do not use chlorinated solvents (DCM/CHCl3) with sodium azide to avoid forming explosive di-azidomethane.

  • Reaction: Dissolve substrate (1 mmol) in DMSO (4 mL). Add

    
     (1.5 mmol, 97 mg).
    
  • Conditions: Stir at RT for 12 hours or 50°C for 2 hours.

  • Workup: Dilute with water (20 mL) and extract with Diethyl Ether (

    
     mL).
    
    • Note: Ether is preferred for azides to facilitate gentle evaporation.

  • Usage: The crude azide is typically pure enough (>95%) for immediate "Click" coupling with alkynes. Avoid storing for long periods.

Troubleshooting & Optimization

The following workflow diagram assists in decision-making during the workup phase to maximize yield and purity.

WorkupLogic CheckTLC Check TLC (Hex:EtOAc 3:1) Complete Reaction Complete? CheckTLC->Complete Yes Proceed to Workup Complete->Yes Yes No Add 0.1 eq KI Increase Temp +10°C Complete->No No Precipitate Pour into Ice Water Precipitate formed? Yes->Precipitate Filter Filtration (Recrystallize from EtOH) Precipitate->Filter Yes (Solid) Extract Extraction (EtOAc) Wash w/ 5% LiCl (if DMF used) Precipitate->Extract No (Oil/Soluble)

Figure 2: Logical workflow for reaction monitoring and product isolation.

Common Issues Table
SymptomProbable CauseCorrective Action
Low Conversion Chloride is a mediocre leaving group.Add 10 mol% NaI or KI (Finkelstein condition) to generate the reactive iodide in situ.
Ring Cleavage Reaction temperature too high or base too strong.Lower temp to <60°C. Switch from NaH to

or

.
Hydrolysis (OH product) Wet solvents or presence of hydroxide.Use anhydrous solvents. Ensure base is dry.

References

  • PubChem. (2023). Dicloxacillin | C19H17Cl2N3O5S.[3] National Library of Medicine. Retrieved from [Link]

  • Kondrashov, E. V., et al. (2019). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Retrieved from [Link]

  • Miao, H., et al. (2021).[4] Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles. (Analogous reactivity of heterocyclic chloromethyl groups). ChemSusChem.[5] Retrieved from [Link]

Sources

Method

Application Note: Role of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole in Medicinal Chemistry

This guide details the strategic application of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole , a specialized heterocyclic building block used to introduce the privileged 3-(2,6-dichlorophenyl)isoxazole pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole , a specialized heterocyclic building block used to introduce the privileged 3-(2,6-dichlorophenyl)isoxazole pharmacophore into bioactive molecules.

Executive Summary

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS: 1012453-74-6) serves as a high-value electrophilic intermediate in drug discovery. Unlike the carboxylic acid derivatives used in classical beta-lactam antibiotics (e.g., Dicloxacillin), this chloromethyl variant enables the attachment of the lipophilic 3-(2,6-dichlorophenyl)isoxazole scaffold to amines, thiols, and alcohols via a methylene bridge.

This scaffold is highly prized for two properties:

  • Conformational Orthogonality: The steric bulk of the 2,6-dichlorophenyl group forces the phenyl ring to twist perpendicular to the isoxazole plane, creating a distinct 3D shape that fits hydrophobic pockets in nuclear receptors (e.g., FXR) and viral capsids.

  • Metabolic Stability: The 2,6-dichloro substitution blocks metabolic oxidation at the most vulnerable phenyl positions.

Chemical Profile & Reactivity Analysis

Structural "Warhead & Anchor" Analysis

The molecule functions as a "tethering agent" composed of two distinct domains:

  • The Anchor (Pharmacophore): The 3-(2,6-dichlorophenyl)isoxazole moiety.[1][2][3][4][5] It provides high lipophilicity (cLogP ~3.5–4.0) and rigid steric bulk.

  • The Warhead (Electrophile): The 5-chloromethyl group (

    
    ). The chlorine is a good leaving group, activated by the electron-withdrawing nature of the isoxazole ring (acting similarly to a benzylic halide).
    
Reactivity Map

The chloromethyl group undergoes


 substitution with diverse nucleophiles.

ReactivityMap Core 5-(Chloromethyl)-3- (2,6-dichlorophenyl)isoxazole Amine Primary/Secondary Amines Core->Amine Phenol Phenols/Alcohols (NaH/K2CO3) Core->Phenol Thiol Thiols (R-SH) Core->Thiol Azide Sodium Azide (NaN3) Core->Azide Prod_Amine Aminomethyl Isoxazoles (Kinase/GPCR Ligands) Amine->Prod_Amine N-Alkylation Prod_Ether Isoxazolyl Ethers (Capsid Binders) Phenol->Prod_Ether Williamson Ether Synthesis Prod_Thiol Thioethers (Metabolic Probes) Thiol->Prod_Thiol S-Alkylation Prod_Triazole Triazoles (Click Chemistry) Azide->Prod_Triazole Click Cycloaddition

Figure 1: Reactivity profile of the chloromethyl "warhead" allowing divergent synthesis of library candidates.

Synthetic Utility & Case Studies

Application A: Viral Capsid Binders (Pleconaril Analogs)

Researchers targeting picornaviruses (Enterovirus, Rhinovirus) utilize this scaffold to bind the hydrophobic "canyon" of the viral capsid protein VP1. The 3-(2,6-dichlorophenyl) group mimics the steric bulk of known inhibitors like Pleconaril but allows for novel linkage via the 5-position.

  • Mechanism: The isoxazole ring displaces the natural "pocket factor" (a fatty acid), stabilizing the capsid and preventing viral uncoating.

  • Linkage: Typically linked via an ether oxygen to a central phenyl or heterocyclic core.

Application B: FXR Agonists (Dyslipidemia/NASH)

The scaffold is a bioisostere for the "hammerhead" region of GW4064 and Tropifexor.

  • Role: The dichlorophenyl group occupies the large hydrophobic pocket of the Farnesoid X Receptor (FXR) Ligand Binding Domain (LBD), engaging in

    
    -stacking interactions with residues like Trp469.[6]
    
  • Advantage: The 5-chloromethyl derivative allows the synthesis of inverted linkers compared to standard 4-substituted isoxazoles, potentially improving oral bioavailability.

Detailed Experimental Protocols

Protocol A: Williamson Ether Synthesis (Phenol Coupling)

Use Case: Synthesizing antiviral capsid binders.

Reagents:

  • 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (1.0 equiv)

  • Substituted Phenol (e.g., 4-cyanophenol) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Solvent: Anhydrous Acetone or DMF.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.1 equiv) in anhydrous acetone (0.2 M concentration).

  • Base Addition: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Electrophile Addition: Add 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (1.0 equiv) and a catalytic amount of KI (10 mol%).

    • Note: KI generates the more reactive iodomethyl intermediate in situ (Finkelstein condition), accelerating the reaction.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel flash chromatography.
    
Protocol B: N-Alkylation (Secondary Amine Coupling)

Use Case: Synthesizing kinase inhibitors or GPCR ligands.

Reagents:

  • 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (1.0 equiv)

  • Secondary Amine (e.g., Piperidine derivative) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Dissolution: Dissolve the secondary amine in MeCN (0.1 M).

  • Addition: Add DIPEA followed by the chloromethyl isoxazole.

  • Reaction: Heat to

    
     for 3–12 hours.
    
    • Optimization: If the reaction is sluggish, add 0.5 equiv of NaI.

  • Workup: Evaporate solvent. Partition between DCM and saturated

    
    .
    
  • Isolation: The product is often an oil or solid that can be recrystallized or purified by column chromatography.

Safety & Handling Guidelines

Hazard CategoryRisk DescriptionMitigation Protocol
Alkylating Agent The chloromethyl group is a potent electrophile and potential DNA alkylator (mutagenic).Handle in a fume hood. Double-glove (Nitrile). Destroy excess reagent with amine waste before disposal.
Skin Sensitizer Isoxazole derivatives can cause allergic contact dermatitis.Avoid all skin contact. Wash immediately with soap and water if exposed.
Stability Susceptible to hydrolysis in moist air (releasing HCl).Store at

under inert gas (Argon/Nitrogen) in a desiccator.

References

  • Discovery of FXR Agonists (LY2562175/TERN-101): Genin, M. J., et al. (2015). "Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia."[2][3][7] Journal of Medicinal Chemistry. (Note: Illustrates the utility of the 3-(2,6-dichlorophenyl)isoxazole pharmacophore, though linkage positions vary).

  • Pleconaril and Capsid Binder Analogs: Egorova, A., et al. (2019).[8] "Novel pleconaril derivatives: influence of substituents in the isoxazole and phenyl rings on the antiviral activity against enteroviruses."[9][10] European Journal of Medicinal Chemistry. (Describes the synthesis of isoxazole-containing capsid binders).

  • Isoxazole Chemistry Review: Zhu, J., et al. (2018). "Recent Advances in the Synthesis of Isoxazoles." RSC Advances.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole Synthesis

Case ID: ISOX-26DC-OPT Status: Active Topic: Yield Optimization & Impurity Control Applicable For: Process Chemists, Medicinal Chemists, CMC Leads[1] Executive Summary & Reaction Logic The synthesis of 5-(chloromethyl)-3...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-26DC-OPT Status: Active Topic: Yield Optimization & Impurity Control Applicable For: Process Chemists, Medicinal Chemists, CMC Leads[1]

Executive Summary & Reaction Logic

The synthesis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a critical step in the production of semi-synthetic penicillins (e.g., Dicloxacillin).[1] The industry-standard route involves a 1,3-dipolar cycloaddition (Huisgen cycloaddition) between 2,6-dichlorobenzonitrile oxide (generated in situ) and propargyl chloride .[1]

While theoretically straightforward, this reaction is plagued by three primary failure modes:

  • Dimerization: The nitrile oxide intermediate is unstable and prone to dimerization into a furoxan byproduct.[1]

  • Regioselectivity: Steric hindrance from the 2,6-dichloro substitution can distort the transition state, affecting the ratio of the desired 5-isomer to the unwanted 4-isomer.

  • Instability: The chloromethyl moiety is susceptible to hydrolysis or displacement during aggressive workups.[1]

This guide provides a self-validating protocol designed to suppress dimerization and maximize the 5-isomer yield.

Visualizing the Chemistry (Pathway & Failure Modes)

The following diagram outlines the reaction mechanism, highlighting the "Critical Control Point" where the reaction diverges toward the desired product or the irreversible dimer.

ReactionPathway Aldoxime 2,6-Dichlorobenzaldoxime Chloro Hydroximoyl Chloride (Stable Precursor) Aldoxime->Chloro Chlorination (NCS or Cl2) NitOx Nitrile Oxide (Transient Intermediate) Chloro->NitOx Slow Base Addition (Dehydrohalogenation) Product TARGET: 5-(Chloromethyl)isoxazole NitOx->Product Path A: Cycloaddition (Fast w/ Excess Alkyne) Dimer IMPURITY: Furoxan Dimer NitOx->Dimer Path B: Dimerization (If [NitOx] is too high) Isomer IMPURITY: 4-Isomer NitOx->Isomer Path C: Steric Clash Propargyl Propargyl Chloride (Dipolarophile) Propargyl->Product

Figure 1: Reaction pathway showing the competition between the desired cycloaddition (Path A) and the parasitic dimerization (Path B).[1]

Diagnostic Troubleshooting Guide

If your isolated yield is < 65% or purity is < 95% , consult this matrix immediately.

Issue 1: High Furoxan Dimer Content (>10%)

Symptom: Crude NMR shows a complex aromatic region; material is sticky/gummy; yield is low.[1]

  • Root Cause: The concentration of the nitrile oxide intermediate was too high. The rate of generation exceeded the rate of consumption.

  • The Fix:

    • Invert Addition: Do not add the alkyne to the nitrile oxide.[1] Instead, have the alkyne and base in the flask, and add the hydroximoyl chloride very slowly.

    • Dilution: Increase solvent volume by 20-30%.

    • Stoichiometry: Increase Propargyl Chloride equivalents from 1.2 to 2.5 - 3.0 eq . Excess alkyne acts as a "trap" for the nitrile oxide.[1]

Issue 2: Low Conversion / Starting Material Recovery

Symptom: Hydroximoyl chloride remains unreacted.[1]

  • Root Cause: Inefficient dehydrohalogenation (base too weak or biphasic transfer failed) or temperature too low.[1]

  • The Fix:

    • Base Switch: If using KHCO₃/Water/DCM, switch to Triethylamine (TEA) in Toluene (homogeneous).[1]

    • Temperature: Ensure reaction is maintained at 40-50°C . Room temperature is often insufficient for the sterically hindered 2,6-dichlorophenyl system.[1]

Issue 3: Hydrolysis of Chloromethyl Group

Symptom: Appearance of hydroxymethyl peak (~4.7 ppm) or degradation during workup.[1]

  • Root Cause: Prolonged exposure to aqueous base or high temperatures during workup.[1]

  • The Fix:

    • Quench: Quench with dilute HCl (pH 3-4) immediately after reaction completion.

    • Avoid: Do not wash with strong NaOH.[1] Use saturated NaHCO₃ only if necessary and minimize contact time.[1]

Optimized Experimental Protocol

This protocol utilizes the High-Dilution / In-Situ Generation method to minimize dimerization.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2,6-Dichlorobenzohydroximoyl chloride Precursor1.0 eqSolid, check purity before use.[1]
Propargyl Chloride Dipolarophile3.0 eq Large excess drives kinetics vs dimerization.[1]
Triethylamine (TEA) Base1.2 eqDiluted in solvent for slow addition.[1]
Toluene Solvent10-15 VNon-polar solvents favor the 5-isomer.[1]
Step-by-Step Methodology
  • Preparation of Dipolarophile Solution:

    • In a reaction vessel, charge Propargyl Chloride (3.0 eq) and Toluene (10 Vol) .

    • Heat the mixture to 50°C .

  • Controlled Addition (The Critical Step):

    • Prepare two separate solutions:

      • Solution A: 2,6-Dichlorobenzohydroximoyl chloride (1.0 eq) in Toluene (5 Vol).[1]

      • Solution B: Triethylamine (1.2 eq) in Toluene (2 Vol).

    • Simultaneously add Solution A and Solution B to the heated Dipolarophile solution over 4–6 hours using syringe pumps or dropping funnels.

    • Why? Keeping the instantaneous concentration of both the precursor and base low ensures the nitrile oxide reacts with the alkyne (which is in huge excess) rather than finding another nitrile oxide molecule to dimerize with.

  • Reaction Monitoring:

    • Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

    • Look for the disappearance of the hydroximoyl chloride.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Filter off the triethylamine hydrochloride salt (solid).[1]

    • Wash the filtrate with Water (2 x 5 Vol) followed by Brine .[1]

    • Dry over MgSO₄ and concentrate under reduced pressure.[1]

    • Note: Propargyl chloride is volatile; it will be removed during concentration.[1]

  • Purification:

    • Recrystallize from Heptane or Isopropanol/Water .[1] The dimer is usually less soluble and may precipitate first or remain in the mother liquor depending on the solvent system; Heptane usually precipitates the product cleanly.

Advanced Optimization: The "Masked" Route

If the standard route fails to meet regioselectivity specs (>98:2), consider the 2,3-Dichloro-1-propene method.[1]

Concept: Instead of propargyl chloride, use 2,3-dichloro-1-propene .[1]

  • Mechanism: The cycloaddition yields a 5-(chloromethyl)isoxazoline intermediate.[1]

  • ** aromatization:** Treatment with base eliminates HCl to form the aromatic isoxazole.[1]

  • Benefit: This alkene is often more regioselective and less prone to polymerization than propargyl chloride.[1]

Protocol Adjustment: Replace Propargyl Chloride with 2,3-Dichloro-1-propene (3.0 eq) . Post-cycloaddition, add an extra 1.5 eq of TEA and heat to reflux for 2 hours to force the elimination/aromatization.

Decision Tree for Process Improvement

TroubleshootingTree Start Start: Evaluate Crude Product CheckYield Is Yield > 65%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes AnalyzeImpurity Analyze Impurity Profile CheckYield->AnalyzeImpurity No Success Process Optimized CheckPurity->Success Yes CheckPurity->AnalyzeImpurity No DimerHigh Dimer > 10% AnalyzeImpurity->DimerHigh RegioBad 4-Isomer > 5% AnalyzeImpurity->RegioBad SM_Left Unreacted SM AnalyzeImpurity->SM_Left Action_Dimer Action: Increase Alkyne Eq to 3.0 Slow down addition rate DimerHigh->Action_Dimer Action_Regio Action: Switch solvent to Toluene Try 2,3-dichloro-1-propene route RegioBad->Action_Regio Action_SM Action: Increase Temp to 50°C Check Base Quality SM_Left->Action_SM

Figure 2: Logic flow for diagnosing and correcting synthetic failures.

References

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Title: 1,3-Dipolar Cycloaddition of 2,6-Dichlorobenzonitrile Oxide to 2-Methyl-N-confused Porphyrin.[1][5][6]

    • Source: The Journal of Organic Chemistry (2012).[1]

    • Relevance: Establishes the reactivity profile and regiochemical preferences of the 2,6-dichlorobenzonitrile oxide dipole.
    • [1]

  • General Mechanism & "Masked" Reagents

    • Title: Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.[1][7]

    • Source: Russian Journal of Organic Chemistry (2022).[1][7]

    • Relevance: Validates the "Advanced Optimization" route using 2,3-dichloropropene to improve yield and handling.
    • [1]

  • Process Chemistry & Scale-Up

    • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[1][3]

    • Source: Beilstein Journal of Organic Chemistry (2022).[1]

    • Relevance: Discusses the "furoxan" dimerization side reaction and conditions to minimize it (aqueous vs organic media).
    • [1]

  • Dicloxacillin Intermediate Context

    • Title: 5-(Chloromethyl)-3-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole.[1][8]

    • Source: Sigma-Aldrich / PubChem.[1][8]

    • Relevance: Confirms the structural identity and commercial relevance of the target scaffold.
    • [1]

Sources

Optimization

Technical Support Guide: Troubleshooting Dichlorophenyl Isoxazole Synthesis

Ticket Category: Heterocyclic Synthesis / Process Chemistry Subject: Identification and Minimization of Side Products in 3-(2,6-Dichlorophenyl)-5-methylisoxazole Scaffolds Support Tier: Level 3 (Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Heterocyclic Synthesis / Process Chemistry Subject: Identification and Minimization of Side Products in 3-(2,6-Dichlorophenyl)-5-methylisoxazole Scaffolds Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Steric Challenge

You are likely accessing this guide because you are synthesizing the isoxazole side chain for penicillin derivatives (e.g., Dicloxacillin) or related agrochemicals. The presence of the 2,6-dichlorophenyl moiety introduces severe steric hindrance (ortho-effect) and electron-withdrawing deactivation.

Unlike simple phenyl isoxazoles, the 2,6-dichloro substitution pattern fundamentally alters the kinetics of cyclization, often trapping reactions in intermediate states or diverting them toward thermodynamic dead-ends. This guide addresses the three most common failure modes: Regioisomeric scrambling, Nitrile Oxide dimerization (Furoxans), and "Stuck" dihydro-intermediates.

Module 1: The Regioselectivity Issue (The "Wrong" Isomer)

Symptom: HPLC/NMR indicates two distinct product peaks with identical mass (


). The minor isomer (or sometimes the major, if conditions are incorrect) is the 5-aryl-3-methyl isomer rather than the desired 3-aryl-5-methyl isoxazole.

The Mechanism: In the condensation of a 1,3-dicarbonyl (e.g., a


-keto ester) with hydroxylamine (

), the reaction is governed by the competition between the nitrogen nucleophile and the oxygen nucleophile of hydroxylamine attacking the two electrophilic carbonyl carbons.
  • Path A (Desired): Nitrogen attacks the ketone furthest from the aryl ring

    
     forms 3-aryl-5-methyl isoxazole.
    
  • Path B (Undesired): Nitrogen attacks the ketone adjacent to the aryl ring

    
     forms 5-aryl-3-methyl isoxazole.
    

Root Cause: The 2,6-dichlorophenyl group creates a "steric wall" protecting the adjacent carbonyl. However, pH dictates the nucleophilicity of hydroxylamine.

  • Basic pH (pH > 10):

    
     exists as the anion (
    
    
    
    ). Oxygen is the harder nucleophile and attacks the most positive carbon.
  • Acidic/Neutral pH (pH 4-7):

    
     is neutral. Nitrogen is the better nucleophile but is sensitive to steric blockage.
    

Troubleshooting Protocol:

ParameterRecommendation for 3-(2,6-dichlorophenyl) TargetScientific Rationale
pH Control Maintain pH 10-11 initially, then acidify.High pH forces the Oxygen to attack the hindered carbonyl (kinetic control) first, forming an oxime that cyclizes correctly upon acidification.
Temperature Low temp (0-5°C) during addition.Low temperature suppresses the formation of the thermodynamic byproduct (the wrong regioisomer).
Reagent Order Add 1,3-dicarbonyl to the buffered amine.Prevents local concentration spikes that favor the wrong mechanistic pathway.

Visualizing the Pathway:

Regioselectivity Start 1,3-Dicarbonyl + Hydroxylamine pH_Acid Acidic Conditions (pH < 6) Start->pH_Acid Direct Mix pH_Base Basic Conditions (pH > 10) Start->pH_Base Buffered N_Attack N-Attack at Hindered Carbon pH_Acid->N_Attack N is Nucleophile O_Attack O-Attack at Hindered Carbon pH_Base->O_Attack O is Nucleophile Wrong_Isomer 5-Aryl-3-Methyl (Undesired) N_Attack->Wrong_Isomer Cyclization Right_Isomer 3-Aryl-5-Methyl (Desired) O_Attack->Right_Isomer Acidify & Cyclize

Figure 1: The pH-dependent bifurcation of isoxazole regiochemistry. For 2,6-dichlorophenyl substrates, the basic route (O-attack first) is often required to bypass steric hindrance.

Module 2: The Dimer Trap (Furoxan Formation)

Symptom: You are using the Nitrile Oxide Route (Chloroxime + Alkyne). You observe a heavy precipitate that is insoluble in most organic solvents. Mass Spec shows a peak at


, exactly double the molecular weight of the nitrile oxide intermediate.

The Mechanism: Nitrile oxides (


) are transient species. If they do not find a dipolarophile (alkyne) immediately, they undergo a [3+2] dimerization  to form a Furoxan  (1,2,5-oxadiazole-2-oxide).
  • Note: The 2,6-dichloro group stabilizes the nitrile oxide slightly, but also slows down the reaction with the alkyne due to sterics, actually increasing the window for dimerization.

Troubleshooting Protocol:

  • High Dilution Principle: Do not generate the nitrile oxide in bulk.

  • In-Situ Generation: Use a syringe pump to add the precursor (hydroximoyl chloride) slowly into a solution containing a large excess of the alkyne/alkene and base.

  • Solvent Choice: Avoid non-polar solvents which promote radical dimerization. Use DCM or Ethyl Acetate.

Visualizing the Competition:

Furoxan Precursor Hydroximoyl Chloride Nit_Oxide Nitrile Oxide (Transient) Precursor->Nit_Oxide Base (NEt3) Isoxazole Isoxazole Product (Desired) Nit_Oxide->Isoxazole Fast Reaction (High Alkyne Conc.) Furoxan Furoxan Dimer (Dead End) Nit_Oxide->Furoxan Slow Reaction (Low Alkyne Conc.) Alkyne Alkyne Trap (Dipolarophile)

Figure 2: Kinetic competition between productive cycloaddition and destructive dimerization. The "Furoxan" path is irreversible.

Module 3: The "Stuck" Intermediate (Incomplete Dehydration)

Symptom: LC-MS shows a peak at


 (mass of product + water). The product is likely a 5-hydroxy-2-isoxazoline  (also called hydroxydihydroisoxazole).

The Mechanism: The formation of the aromatic isoxazole ring is a two-step process:

  • Cyclization to the dihydroisoxazole.

  • Dehydration (loss of water) to aromatize.

The bulky 2,6-dichlorophenyl group can twist the ring conformation, making the elimination of the hydroxyl group energetically difficult, effectively "pausing" the reaction at the hydrated stage.

Troubleshooting Protocol:

  • Acid Catalysis: The dehydration step is acid-catalyzed. Ensure the final workup includes a reflux step with a catalytic amount of p-Toluenesulfonic acid (pTSA) or concentrated HCl.

  • Azeotropic Removal: Reflux in toluene with a Dean-Stark trap to physically remove water, driving the equilibrium toward the aromatic isoxazole.

Summary of Impurities & Resolutions
Impurity TypeMass Spec SignatureProbable CauseCorrective Action
Regioisomer

(Identical)
Incorrect pH during condensation; N-attack vs O-attack.Switch to buffered basic conditions followed by acid cyclization.
Furoxan

(Dimer)
Nitrile oxide concentration too high relative to trap.Use syringe pump addition; increase equivalents of alkyne.[1]
Dihydro-isoxazole

Incomplete dehydration due to steric hindrance.Reflux with pTSA in Toluene; Dean-Stark trap.
Chlorinated Impurity

Over-chlorination during oxime oxidation (if using

).
Switch to NCS (N-chlorosuccinimide) for milder chlorination.
References
  • Regioselectivity Mechanisms

    • Katritzky, A. R., et al. "Regioselectivity in the Synthesis of Isoxazoles." Journal of Heterocyclic Chemistry.
    • Pindi, S. R., et al.[2] "Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin."[2] Journal of Heterocyclic Chemistry, 2023.[2] Link

  • Nitrile Oxide Dimerization

    • Himo, F., et al.[3] "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study." J. Am. Chem. Soc., 2003, 125(50), 15420–15425. Link

  • Synthetic Protocols (Dicloxacillin Precursors)

    • Vardhman Chemtech Ltd.[4] "Improved process for preparing penicillins and intermediate compounds."[4] WO2012164355A1.[4] (Industrial process data for 3-(2,6-dichlorophenyl)-5-methylisoxazole). Link

  • General Isoxazole Synthesis

    • Duan, M., et al.[3][5] "Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines." J. Org.[3][5] Chem., 2022, 87, 11222-11225.[3][5] Link

Sources

Troubleshooting

Technical Support Center: Purification of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Welcome to the technical support center for the purification of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this key chemical intermediate.

Introduction

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its purification can be challenging due to the potential for impurity co-elution, product instability, and the presence of structurally similar byproducts. This guide offers a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2,6-dichlorobenzaldehyde oxime or 1,3-dichloro-2-propyne.

  • Byproducts of Cycloaddition: Regioisomers, such as 3-(chloromethyl)-5-(2,6-dichlorophenyl)isoxazole, can form depending on the synthetic route.[1] Dimerization or polymerization of the nitrile oxide precursor can also lead to byproducts like furoxans.[2]

  • Degradation Products: The chloromethyl group is susceptible to hydrolysis, leading to the formation of the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-3-(2,6-dichlorophenyl)isoxazole. This can be exacerbated by the presence of water or other nucleophiles during workup or purification.[3]

  • Solvent Adducts: Reactive solvents or impurities in solvents can potentially react with the chloromethyl group.

Q2: My purified 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A2: The isoxazole ring itself can be sensitive to certain conditions, but the primary point of instability is the reactive chloromethyl group.[2]

  • Hydrolysis: Exposure to moisture (atmospheric or residual in solvents) can lead to slow hydrolysis to the hydroxymethyl analog.

  • Light Sensitivity: While less common for this specific structure, some chlorinated compounds and heterocyclic rings can be light-sensitive.

Prevention Strategies:

  • Thorough Drying: Ensure the final product is rigorously dried under vacuum to remove all traces of water and solvents.

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: Store at low temperatures (-20°C is recommended for long-term storage) to minimize degradation kinetics.

  • Protection from Light: Store in an amber vial or a container protected from light.

Q3: What analytical techniques are best suited for assessing the purity of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The most common and effective method for quantifying purity and identifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A diode array detector (DAD) can help in peak purity analysis.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

  • Thin-Layer Chromatography (TLC): A quick and valuable tool for monitoring reaction progress and optimizing solvent systems for column chromatography.[2]

Troubleshooting Guide

Issue 1: Co-elution of Impurities with the Product during Column Chromatography

Symptoms:

  • Broad or tailing peaks in HPLC analysis of the collected fractions.

  • NMR spectra of the purified product show persistent minor peaks that do not correspond to the desired structure.

  • Difficulty in obtaining a sharp melting point for the solidified product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Solvent System The polarity of the eluent is not optimized to resolve the product from impurities with similar polarities, such as regioisomers.[2]Systematic Solvent Screening: Use TLC to screen a variety of solvent systems with different selectivities. A good starting point is a hexane/ethyl acetate or cyclohexane/ethyl acetate gradient. Consider adding a small percentage of a third solvent like dichloromethane to fine-tune the separation.
Column Overloading Too much crude material is loaded onto the column, exceeding its separation capacity and leading to band broadening and poor separation.Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the stationary phase weight. For difficult separations, use a lower loading.
Improper Column Packing An improperly packed column will have channels and voids, leading to an uneven solvent front and poor separation.Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Workflow for Optimizing Column Chromatography

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Problem Impurity Co-elution TLC_Screen TLC Solvent System Screening (Hexane/EtOAc, DCM/MeOH) Problem->TLC_Screen Adjust_Polarity Fine-tune Polarity (Add third solvent) TLC_Screen->Adjust_Polarity Reduce_Load Reduce Sample Load (<2% of silica weight) Adjust_Polarity->Reduce_Load Still Impure Pure_Product Pure 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole Adjust_Polarity->Pure_Product Successful Check_Packing Ensure Proper Column Packing Reduce_Load->Check_Packing Check_Packing->Pure_Product

Caption: Troubleshooting workflow for impurity co-elution.

Issue 2: Product is a Persistent Oil or Fails to Crystallize

Symptoms:

  • The purified product remains a viscous oil even after complete solvent removal.

  • Attempts at recrystallization do not yield solid material.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Residual Impurities Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.Re-purify: If impurities are detected by HPLC or NMR, re-purification by column chromatography using a shallower gradient is necessary.
Inappropriate Crystallization Solvent The chosen solvent may be too good a solvent for the product, preventing it from precipitating out upon cooling.Systematic Solvent Screening: Test a range of solvents and solvent pairs. Good single solvents for recrystallization typically dissolve the compound when hot but not when cold. For solvent pairs, one solvent should readily dissolve the compound, while the other (the anti-solvent) should not. Common pairs include ethanol/water, dichloromethane/hexane, and ethyl acetate/hexane.
Product is Amorphous The compound may naturally exist as an amorphous solid or a low-melting solid.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of previously solidified material can also initiate crystallization.
Issue 3: Significant Product Loss During Aqueous Workup

Symptoms:

  • Low yield of crude product after extraction from the reaction mixture.

  • HPLC analysis of the aqueous layer shows the presence of the desired product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Extraction The product may have some solubility in the aqueous phase, and an insufficient number of extractions or an inadequate volume of organic solvent is used.Increase Number of Extractions: Perform at least three extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Emulsion Formation The presence of salts or other components can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling or passing the mixture through a bed of Celite can also help.
Hydrolysis During Workup If the aqueous workup is prolonged or performed at a non-neutral pH, the chloromethyl group can hydrolyze to the more water-soluble hydroxymethyl analog.[3]Minimize Contact Time and Control pH: Perform the aqueous workup quickly and ensure the pH is neutral. Use a saturated sodium bicarbonate solution to neutralize any acidic components.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading:

    • Dissolve the crude 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading). This generally provides better resolution than loading the sample as a solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system determined from TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good recrystallization solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Logical Flow of Purification Steps

G Crude Crude Product Column Flash Column Chromatography Crude->Column TLC_check TLC Analysis of Fractions Column->TLC_check Combine_Fractions Combine Pure Fractions TLC_check->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Purity_Check Purity Check (HPLC, NMR) Evaporation->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization <98% or Oily Final_Product Pure Crystalline Product (>98% Purity) Purity_Check->Final_Product >98% and Solid Recrystallization->Final_Product

Caption: General purification workflow for the target compound.

References

  • Talha, M., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]

  • Royal College of Surgeons in Ireland. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. Available from: [Link]

  • University of Florence. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry. Available from: [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • Google Patents. (2007). Method for hydrolysis of aromatic chloromethyl compounds.
  • Chinese Journal of Organic Chemistry. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Available from: [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • Future Science. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorothiazole derivatives.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available from: [Link]

  • University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Available from: [Link]

  • Springer. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]

  • NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Available from: [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • TSI Journals. (2009). Organic CHEMISTRY. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-(Chloromethyl)isoxazole Intermediates

Welcome to the technical support guide for 5-(chloromethyl)isoxazole intermediates. This document is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(chloromethyl)isoxazole intermediates. This document is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this highly reactive and versatile building block. The inherent reactivity of the chloromethyl group, while synthetically useful, also makes the molecule prone to degradation if not handled with care.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and ensure the integrity of your intermediates.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the fundamental stability of 5-(chloromethyl)isoxazole.

Q1: What makes 5-(chloromethyl)isoxazole intermediates inherently unstable?

A1: The primary source of instability is the high reactivity of the C5-chloromethyl group.[1] The chlorine atom is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. Furthermore, under certain conditions, particularly with catalysis by Lewis acids like FeCl₂, 5-chloroisoxazoles can isomerize into highly reactive 2H-azirine-2-carbonyl chlorides.[2][3] This isomerization can lead to a complex mixture of unwanted byproducts, significantly reducing the yield of the desired product.

Q2: How do common environmental factors affect the stability of my intermediate?

A2: Several environmental factors can accelerate the degradation of 5-(chloromethyl)isoxazole.[4][5] Understanding and controlling these is critical for maintaining the compound's integrity. Key factors include:

  • Temperature: Elevated temperatures significantly increase the rate of decomposition reactions.[4][6] Storing the material at recommended low temperatures is crucial.

  • Humidity/Moisture: Moisture can initiate hydrolysis, converting the reactive chloromethyl group into a hydroxymethyl group, or promote other decomposition pathways.[4][7] It is essential to handle the compound under dry conditions and in moisture-resistant packaging.[8]

  • Light: Exposure to UV or visible light can provide the energy needed to initiate photochemical degradation or rearrangement reactions.[4][9] Storing the material in amber vials or protected from light is a necessary precaution.[8]

  • pH: Both strongly acidic and strongly basic conditions can catalyze decomposition.[6][9] Many isoxazole derivatives are most stable in a neutral pH range (typically 4-8).[6] Ring-opening can occur under strongly basic conditions.[9]

Q3: My 5-(chloromethyl)isoxazole is a solid. Does it have different stability concerns than if it were in solution?

A3: Yes, the stability profile changes significantly. In its pure, solid form, the primary concerns are environmental factors like temperature, light, and moisture, as outlined above.[5][10] When in solution, you introduce new variables:

  • Solvent Reactivity: Protic solvents (e.g., methanol, water) or nucleophilic solvents (e.g., amines) can directly react with the chloromethyl group, leading to solvolysis or other substitution byproducts.

  • Solvent Polarity: The choice of solvent can influence reaction rates and the solubility of any potential catalysts or impurities that may accelerate degradation.

  • Dissolved Contaminants: Dissolved oxygen can promote oxidation, while trace amounts of acid or base in the solvent can catalyze decomposition.[4]

Therefore, while the solid may be relatively stable under proper storage, its instability is often more pronounced once dissolved for a reaction.

Table 1: Summary of Factors Affecting Stability
FactorImpact on 5-(chloromethyl)isoxazoleMitigation StrategySupporting Evidence
Temperature High temperatures accelerate decomposition rates.Store at low temperatures (e.g., refrigerated or frozen) and run reactions at the lowest effective temperature.[4][5][6]
Moisture/Humidity Promotes hydrolysis and other degradation pathways.Store in a desiccator, handle under an inert atmosphere (e.g., N₂ or Ar), and use anhydrous solvents.[4][7][8]
Light Exposure Can induce photochemical rearrangement or decomposition.Store in amber vials or protect containers with aluminum foil. Avoid direct light during experiments.[4][8][9]
pH Strongly acidic or basic conditions can catalyze ring-opening or other side reactions.Maintain neutral pH where possible. Use non-nucleophilic bases for reactions if necessary.[6][9]
Oxygen/Air Can lead to oxidative degradation over time.Store and handle under an inert atmosphere. Use degassed solvents for sensitive reactions.[4]
Nucleophiles Highly reactive towards amines, thiols, alkoxides, etc., leading to intended or unintended substitution.Carefully select reagents, solvents, and control reaction stoichiometry and temperature.[1]

Part 2: Troubleshooting Experimental Issues

This section provides a scenario-based guide to address specific problems encountered during synthesis.

Q4: I started a reaction with 5-(chloromethyl)isoxazole, and the solution turned dark brown/black. What is happening?

A4: A dark coloration often indicates significant decomposition or polymerization. The high reactivity of your intermediate means that under suboptimal conditions (e.g., elevated temperature, presence of a strong, unhindered base, or certain metal catalysts), it can rapidly form a complex mixture of byproducts.[2][9] The formation of highly reactive azirine intermediates can also lead to subsequent reactions that produce polymeric materials.[2]

  • Immediate Action: Stop the reaction and try to analyze a sample by TLC or LC-MS to see if any desired product has formed.

  • Troubleshooting Steps:

    • Lower the Temperature: Re-run the reaction at a significantly lower temperature (e.g., start at 0 °C or even -20 °C).

    • Check Your Base: If using a base, consider switching to a bulkier, non-nucleophilic base (e.g., diisopropylethylamine) to minimize side reactions.

    • Inert Atmosphere: Ensure your reaction is running under a completely inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.

Q5: My yield is consistently low, and I recover a lot of a more polar byproduct that appears to be 5-(hydroxymethyl)isoxazole. What is the cause?

A5: The presence of 5-(hydroxymethyl)isoxazole is a classic sign of hydrolysis.[4] This indicates that water is present somewhere in your reaction system.

  • Troubleshooting Steps:

    • Dry Your Reagents: Ensure all starting materials, especially solvents and bases (e.g., K₂CO₃ can be hygroscopic), are rigorously dried before use. Use freshly opened anhydrous solvents or distill them over a suitable drying agent.

    • Inert Atmosphere Rigor: Use proper inert atmosphere techniques. Merely flushing the headspace of the flask may be insufficient. Ensure glassware is oven- or flame-dried before assembly.

    • Workup Conditions: If the hydrolysis occurs during the aqueous workup, minimize the contact time with the aqueous layer and consider using a buffered solution to maintain a neutral pH.

Q6: My NMR/LC-MS shows multiple unexpected peaks, suggesting isomerization or rearrangement. How can I prevent this?

A6: Isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a known decomposition pathway, often catalyzed by metals or Lewis acids.[2][3] This azirine intermediate is an acylating agent and can react with nucleophiles present in the mixture to give a variety of amides, esters, etc., instead of the expected substitution product at the chloromethyl position.[2]

Diagram 1: Key Decomposition Pathway

G cluster_start 5-Chloroisoxazole Intermediate cluster_product Isomerization Product start 5-(Chloromethyl)isoxazole product 2H-Azirine-2-carbonyl chloride (Highly Reactive) start->product Fe(II) or Lewis Acid Catalysis [Thermal Stress] byproduct1 Amides product->byproduct1 + Amine Nucleophile byproduct2 Esters product->byproduct2 + Alcohol Nucleophile byproduct3 Complex Mixture product->byproduct3 Decomposition

Caption: Isomerization of 5-chloroisoxazole to a reactive azirine intermediate.

  • Troubleshooting Steps:

    • Avoid Metal Contamination: Ensure your glassware is scrupulously clean. Avoid using metal spatulas if possible. If you are using reagents that may contain metal traces (e.g., certain bases), consider purifying them first.

    • Re-evaluate Catalysts: If your reaction uses a Lewis acid, consider if a non-metallic catalyst or a different synthetic route is possible.

    • Purification Method: Column chromatography on silica gel can sometimes be acidic enough to promote degradation. Consider neutralizing the silica by pre-treating it with a triethylamine/solvent mixture or using a different stationary phase like alumina.

Part 3: Protocols and Procedures

This section provides standardized procedures for handling and using these sensitive intermediates.

Experimental Protocol 1: Recommended Storage and Handling

This protocol is essential for preserving the integrity of your 5-(chloromethyl)isoxazole intermediate upon receipt and between experiments.

  • Upon Receipt: Do not open the primary container outside of a controlled environment (e.g., a glovebox or a fume hood with a dry atmosphere).

  • Storage Container: Ensure the compound is stored in its original, tightly sealed container. If you need to aliquot the material, use clean, dry amber glass vials with PTFE-lined caps.

  • Storage Conditions: Store the container in a freezer (ideally -20 °C), placed inside a secondary container with a desiccant (e.g., Drierite).[11][12][13] The secondary container protects against moisture ingress during temperature changes.

  • Dispensing: To weigh out the compound, allow the container to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Atmosphere: Handle the solid exclusively under a dry, inert atmosphere (N₂ or Ar).[13]

  • Disposal: Quench any residual reactive material carefully with a suitable nucleophile (e.g., a dilute solution of sodium bisulfite or a secondary amine like morpholine in a compatible solvent) before disposal according to your institution's guidelines.[11]

Experimental Protocol 2: General Procedure for Nucleophilic Substitution

This procedure is designed to maximize yield and minimize degradation when reacting 5-(chloromethyl)isoxazole with a nucleophile (NuH).

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or assemble it hot under a stream of inert gas.

  • Reagent Preparation: In a separate flask, dissolve your nucleophile (NuH, 1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) in anhydrous solvent (e.g., DCM, THF, or ACN).

  • Initiate Reaction: Cool the nucleophile solution to 0 °C in an ice bath under an inert atmosphere.

  • Substrate Addition: In a separate flask, dissolve the 5-(chloromethyl)isoxazole (1.05 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold, stirring nucleophile solution over 15-30 minutes. A slow addition helps dissipate any exothermic heat and maintains a low instantaneous concentration of the electrophile.

  • Reaction Monitoring: Keep the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. Only warm the reaction if no progress is observed after 2-3 hours at low temperature.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (a mild acid) rather than pure water. Extract the product with a suitable organic solvent.

  • Purification: Minimize the time the product spends on silica gel. Use a rapid flash chromatography protocol with a pre-screened solvent system.[9]

Diagram 2: Troubleshooting Workflow for Low Yield

G start Problem: Low Reaction Yield check_sm Analyze Crude Reaction: Is Starting Material (SM) Present? start->check_sm check_byproducts Are there significant unexpected byproducts? check_sm->check_byproducts No sol_slow Cause: Reaction too slow/incomplete Solution: - Increase temperature cautiously - Increase reaction time - Check reagent purity/activity check_sm->sol_slow Yes sol_degradation Cause: SM Degradation Solution: - Verify storage conditions (cold, dry, dark) - Use fresh/newly purchased SM - Run reaction at lower temperature check_byproducts->sol_degradation No (Clean Baseline) sol_hydrolysis Cause: Hydrolysis (5-hydroxymethylisoxazole seen) Solution: - Use anhydrous solvents - Dry all reagents - Ensure rigorous inert atmosphere check_byproducts->sol_hydrolysis Yes (Hydrolysis Product) sol_isomerization Cause: Isomerization/Side Reactions (Dark color, complex mixture) Solution: - Lower reaction temperature - Avoid metal/Lewis acid catalysts - Use non-nucleophilic base check_byproducts->sol_isomerization Yes (Complex Mixture)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

The isoxazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] The specific substitution pattern of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, including the reactive chloromethyl group and the sterically hindered dichlorophenyl moiety, presents unique characteristics that necessitate a multi-faceted analytical approach for definitive structural assignment.

This guide will navigate through the expected outcomes and experimental considerations for a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and the unequivocal gold standard, single-crystal X-ray Crystallography.

The Analytical Workflow: A Holistic Approach

The confirmation of a chemical structure is not a linear process but rather an integrated workflow where each analytical technique provides a unique piece of the puzzle. The convergence of data from multiple orthogonal methods provides the highest level of confidence in the proposed structure.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Provides connectivity & environment IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight & fragmentation XRay Single-Crystal X-ray Crystallography NMR->XRay Corroborates spectroscopic data IR->XRay Corroborates spectroscopic data MS->XRay Corroborates spectroscopic data

Caption: An integrated workflow for the synthesis, purification, and multi-technique structural confirmation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is expected to exhibit distinct signals corresponding to the aromatic protons, the isoxazole ring proton, and the chloromethyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45 - 7.35Multiplet3HAr-HThe three protons on the 2,6-dichlorophenyl ring will appear as a complex multiplet due to their coupling with each other.
~6.50Singlet1HIsoxazole C4-HThe proton on the C4 position of the isoxazole ring is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the electronic nature of the isoxazole ring.
~4.70Singlet2H-CH₂ClThe two protons of the chloromethyl group are chemically equivalent and will appear as a singlet. The electronegative chlorine atom will cause a downfield shift.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170Isoxazole C5The carbon atom of the isoxazole ring bearing the chloromethyl group.
~162Isoxazole C3The carbon atom of the isoxazole ring attached to the dichlorophenyl group.
~135Ar-C (quaternary)The two quaternary carbons of the dichlorophenyl ring bearing the chlorine atoms.
~131Ar-CHThe para-CH of the dichlorophenyl ring.
~128Ar-CHThe two meta-CHs of the dichlorophenyl ring.
~115Ar-C (quaternary)The quaternary carbon of the dichlorophenyl ring attached to the isoxazole ring.
~100Isoxazole C4The CH carbon of the isoxazole ring.
~40-CH₂ClThe carbon of the chloromethyl group, shifted downfield by the chlorine atom.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1610, ~1580, ~1450Medium-StrongC=C and C=N stretching vibrations of the aromatic and isoxazole rings
~1420MediumN-O stretching vibration of the isoxazole ring
~800-750StrongC-Cl stretching vibrations of the dichlorophenyl group
~700-600StrongC-Cl stretching vibration of the chloromethyl group
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR press and apply gentle pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the presence of characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[4]

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is C₁₀H₆Cl₃NO, with a monoisotopic mass of approximately 260.95 amu.

  • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of three chlorine atoms, this cluster will have a characteristic isotopic pattern. The relative intensities of the peaks will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Pathways:

    • Loss of a chlorine radical (•Cl) from the chloromethyl group to give a fragment at [M-35]⁺.

    • Cleavage of the chloromethyl group to give a fragment corresponding to the isoxazole ring with a methylene cation.

    • Fragmentation of the isoxazole ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume of the solution into the GC. The compound will be vaporized and separated from any residual solvent or impurities on the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional model of the molecule's structure in the solid state. This method is considered the gold standard for structural confirmation.

The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

XRay_Crystallography_Workflow Start High-Purity Sample Crystal_Growth Crystal Growth Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Caption: A simplified workflow for single-crystal X-ray crystallography.

Synthesis of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

A plausible synthetic route to the title compound involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne.

Step 1: Synthesis of 2,6-Dichlorobenzaldoxime

A solution of 2,6-dichlorobenzaldehyde in ethanol is treated with hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) and stirred at room temperature. The product, 2,6-dichlorobenzaldoxime, can be isolated by precipitation or extraction.

Step 2: In Situ Generation of 2,6-Dichlorobenzonitrile Oxide and Cycloaddition

The 2,6-dichlorobenzaldoxime is treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent (e.g., dichloromethane) to generate the corresponding nitrile oxide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with 3-chloropropyne to yield 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole.

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Conclusion

The structural confirmation of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational framework of the molecular structure, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the definitive method. By employing this multi-pronged approach, researchers can ensure the highest degree of confidence in their synthesized compounds, a critical step in the advancement of drug discovery and development.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry, 58(10), 1554-1558. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
  • Singh, S., & Kumar, V. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

  • NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. [Link]

  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • PubChemLite. (n.d.). 5-(chloromethyl)isoxazole-4-carboxylic acid (C5H4ClNO3). [Link]

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. [Link]

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Comparative

A Comparative Analysis of the Biological Activity of Isoxazole Analogs: A Guide for Researchers

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a "p...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a "privileged scaffold," consistently appearing in a wide array of biologically active compounds.[1] The incorporation of the isoxazole moiety can significantly enhance the physicochemical and pharmacological properties of a molecule, leading to improved potency and reduced toxicity.[1] This guide offers a comparative analysis of isoxazole analogs across key therapeutic areas, providing experimental data and detailed protocols to aid researchers in drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A multitude of isoxazole derivatives have demonstrated potent anticancer activities through diverse mechanisms, including the induction of apoptosis, inhibition of crucial enzymes, and disruption of microtubule dynamics.[2][3] The structure-activity relationship (SAR) often reveals that the nature and position of substituents on the isoxazole core and its appended aryl rings are critical for cytotoxicity.[4][5]

Comparative Anticancer Potency of Isoxazole Analogs

The anticancer efficacy of isoxazole derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different analogs.

Compound IDCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Compound 1 K562 (Leukemia)0.0713,4-isoxazolediamide[6]
Compound 2 K562 (Leukemia)0.0183,4-isoxazolediamide[6]
Curcumin-Isoxazole 40 MCF-7 (Breast)3.97Curcumin-derived isoxazole[4][7]
Chalcone-Isoxazole 10a DU145 (Prostate)0.96Chalcone-derived isoxazole with methoxy group[4][7]
Chalcone-Isoxazole 10b DU145 (Prostate)1.06Chalcone-derived isoxazole with methoxy group[4][7]
TTI-4 MCF-7 (Breast)2.633-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole[8]
Isoxazole-Piperazine Analog Huh7 (Liver)0.3 - 3.7Isoxazole-piperazine hybrid[9]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., leukemia, breast, prostate, liver) is crucial to assess the spectrum of activity and potential selectivity of the isoxazole analogs. The MTT assay was chosen for its reliability and high-throughput capability in determining cell viability, which is a primary indicator of cytotoxic potential.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer isoxazole derivatives exert their effect is through the induction of programmed cell death, or apoptosis.[6][10] This is often mediated by the activation of caspase cascades, which are central executioners of the apoptotic process. Some isoxazole analogs have been shown to induce both early and late-stage apoptosis in cancer cells.[11][12]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway Isoxazole_Analog Anticancer Isoxazole Analog Bcl2_Family Bcl-2 Family (Bax/Bak activation) Isoxazole_Analog->Bcl2_Family modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Intrinsic apoptosis pathway induced by anticancer isoxazole analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of isoxazole analogs on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_workflow Start Start Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate for 24h. Start->Cell_Seeding Compound_Addition 2. Treat cells with serial dilutions of isoxazole analogs. Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72 hours. Compound_Addition->Incubation MTT_Addition 4. Add MTT solution to each well and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm using a plate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate % cell viability and determine IC50 values. Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isoxazole analog. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Isoxazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13] Their mechanism of action can vary, but some have been shown to interfere with essential cellular processes in microorganisms.

Comparative Antimicrobial Potency of Isoxazole Analogs

The antimicrobial efficacy of isoxazole analogs is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Key Structural FeaturesReference
TPI-2 S. aureus6.25Isoxazole derivative[13]
TPI-5 S. aureus6.25Isoxazole derivative[13]
178e E. coli110N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamine[14]
178f E. coli95N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamine[14]
1d E. coli28.13-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid[15]
1e C. albicans≤56.2N-acyl phenylalanine derivative[15]
ED Compound S. epidermidis31.255-amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide[16]

Causality Behind Experimental Choices: The selection of both Gram-positive (S. aureus, S. epidermidis) and Gram-negative (E. coli) bacteria, as well as a fungal species (C. albicans), allows for the determination of the antimicrobial spectrum of the isoxazole analogs. The broth microdilution method is the gold standard for quantitative assessment of antimicrobial activity due to its accuracy and reproducibility.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the steps for determining the MIC of isoxazole analogs against bacterial strains using the broth microdilution method.

mic_workflow Start Start Prepare_Dilutions 1. Prepare serial two-fold dilutions of isoxazole analogs in a 96-well plate. Start->Prepare_Dilutions Prepare_Inoculum 2. Prepare a standardized bacterial inoculum (0.5 McFarland). Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate 3. Inoculate each well with the bacterial suspension. Prepare_Inoculum->Inoculate_Plate Incubate_Plate 4. Incubate the plate at 37°C for 18-24 hours. Inoculate_Plate->Incubate_Plate Read_MIC 5. Determine the MIC as the lowest concentration with no visible growth. Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the isoxazole analog stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the isoxazole analog in which there is no visible growth.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Isoxazole-containing compounds, most notably the COX-2 inhibitor valdecoxib, have a well-established role in the management of inflammation.[1] Many isoxazole analogs exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins.[17][18]

Comparative Anti-inflammatory Potency of Isoxazole Analogs

The anti-inflammatory potential of isoxazole derivatives can be assessed through in vitro enzyme inhibition assays and in vivo models of inflammation.

Compound IDAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
A13 COX-2 Inhibition0.0134.63[19]
C6 COX-2 Inhibition0.5561.73[17]
C5 COX-2 Inhibition0.8541.82[17]
C3 COX-2 Inhibition0.9324.26[17]
PYZ16 COX-2 Inhibition0.5210.73[20]
Compound 150 COX-2 Inhibition9.16-[21]

Causality Behind Experimental Choices: The in vitro COX-1/COX-2 inhibition assay is essential for determining the potency and selectivity of the compounds. A high selectivity index for COX-2 is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[19] The in vivo carrageenan-induced paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory effects of test compounds in a physiological setting.

Mechanism of Action: Selective COX-2 Inhibition

The selective inhibition of COX-2 by certain isoxazole analogs is attributed to their ability to fit into a secondary binding pocket present in the active site of COX-2, which is absent in the COX-1 isoform.[22] This structural difference allows for the design of inhibitors that specifically target the inducible COX-2 enzyme involved in inflammation, while sparing the constitutive COX-1 enzyme that plays a role in gastrointestinal protection.[18][23]

cox2_inhibition cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins leads to Isoxazole_Analog Selective Isoxazole COX-2 Inhibitor Isoxazole_Analog->Inhibition Inhibition->COX2 blocks

Caption: Mechanism of action of anti-inflammatory isoxazole analogs via selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to assess the acute anti-inflammatory activity of isoxazole derivatives.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200 g) to laboratory conditions for at least one week.

    • Divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test groups for different doses of the isoxazole analog.

  • Compound Administration:

    • Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives the vehicle only.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100

Neuroprotective Activity: Targeting Neurodegenerative Processes

Emerging research has highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases, such as Parkinson's disease.[24] A key mechanism of action for some of these compounds is the selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[25]

Comparative Neuroprotective Potency of Isoxazole Analogs

The neuroprotective potential of isoxazole analogs is often evaluated by their ability to inhibit MAO-B activity.

Compound IDTargetIC50 (µM)Key Structural FeaturesReference
PZ-7 MAO-B2.60Pyrazoline-isoxazole hybrid[26]
PZ-9 MAO-B3.44Pyrazoline-isoxazole hybrid[26]
7a MAO-B0.0172,1-benzisoxazole derivative[25]
7b MAO-B0.0982,1-benzisoxazole derivative[25]
10e hMAO-Bsingle-digit nMC-3 isoxazole substituted thiochromone S,S-dioxide[27]
10h hMAO-Bsingle-digit nMC-3 isoxazole substituted thiochromone S,S-dioxide[27]

Causality Behind Experimental Choices: The in vitro MAO-A and MAO-B inhibition assays are critical for determining the potency and selectivity of the compounds. High selectivity for MAO-B is desirable to avoid the "cheese effect" associated with non-selective MAO inhibitors. In vivo models of Parkinson's disease, such as the MPTP-induced mouse model, are used to evaluate the neuroprotective and symptomatic relief effects of the compounds.[28]

Mechanism of Action: Selective MAO-B Inhibition

By selectively inhibiting MAO-B in the brain, isoxazole analogs can increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease.[29] This can help to alleviate the motor symptoms of the disease. Furthermore, the inhibition of MAO-B can reduce the production of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[28]

maob_inhibition cluster_pathway Dopamine Metabolism in the Brain Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB substrate Metabolites Inactive Metabolites + Reactive Oxygen Species (ROS) MAOB->Metabolites degrades to Isoxazole_Analog Selective Isoxazole MAO-B Inhibitor Isoxazole_Analog->Inhibition Inhibition->MAOB blocks

Caption: Mechanism of action of neuroprotective isoxazole analogs via selective MAO-B inhibition.

Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery, yielding potent and selective modulators of a wide range of biological targets. This guide has provided a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of isoxazole analogs, supported by experimental data and detailed protocols. A thorough understanding of the structure-activity relationships and mechanisms of action is paramount for the rational design of novel isoxazole-based therapeutics with improved efficacy and safety profiles. The experimental workflows and methodologies detailed herein provide a robust framework for researchers to evaluate the biological potential of their own novel isoxazole derivatives.

References

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed, 32952876. [Link]

  • Van der Pijl, F., et al. (2012). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC, 3437397. [Link]

  • ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. ResearchGate. [Link]

  • ResearchGate. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline (7a–e, 8a–f) and coumarin-based isoxazole derivatives (9a–e) and their rhenium(i) (7bRe, 9bRe) and ruthenium(ii) complexes (7bRu, 9bRu). ResearchGate. [Link]

  • Khan, K., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC, 10453507. [Link]

  • Kumar, A., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library, 4(5), 1493-1499. [Link]

  • ResearchGate. (n.d.). Comparison of the MTT assay anticancer results of chalcones (17-31) and dihydropyrazoles (32-46) (IC50 values in μg/mL). ResearchGate. [Link]

  • Vlase, L., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI, 11(6), 885. [Link]

  • Kumar, A., et al. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Journal of Applied Pharmaceutical Science, 6(12), 203-210. [Link]

  • Al-Ostoot, F. H., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC, 9582239. [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Głowacka, I. E., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI, 30(15), 5123. [Link]

  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC, 9905953. [Link]

  • Petzer, A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI, 29(5), 996. [Link]

  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1361. [Link]

  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Chen, Y.-L., et al. (2024). Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B (MAO-B). PubMed, 38070954. [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI, 27(19), 6524. [Link]

  • Petzer, A., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-S), 236-247. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 266-285. [Link]

  • Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 2(4), 8-14. [Link]

  • Mączyński, M., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. PMC, 10636836. [Link]

  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19335-19365. [Link]

  • Turski, M. P., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI, 27(13), 4136. [Link]

  • Manda, A., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. PMC, 8537092. [Link]

  • ResearchGate. (n.d.). Scaffold evolution of MAO B inhibitors: from dihydro-pyrazoles to dihydro-isoxazoles. ResearchGate. [Link]

  • Malan, S. F., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC, 10026217. [Link]

  • ResearchGate. (n.d.). SAR of the synthesized compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure 1. Structures of selective COX-2 inhibitors. ResearchGate. [Link]

  • Vladimirova, S., et al. (2022). Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. PMC, 9228518. [Link]

  • ResearchGate. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. [Link]

  • Patrignani, P., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC, 3081018. [Link]

  • BioWorld. (2023). Novel MAO-B inhibitor ameliorates Parkinson's disease symptoms in mice. BioWorld. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed, 39046944. [Link]

  • Semantic Scholar. (n.d.). Mechanism of inhibition of novel COX-2 inhibitors. Semantic Scholar. [Link]

Sources

Validation

In vitro and in vivo evaluation of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole analogs

From Scaffold to Lead: A Technical Evaluation Guide Executive Summary & Strategic Context The molecule 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is not merely a chemical reagent; it is the "warhead" precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold to Lead: A Technical Evaluation Guide

Executive Summary & Strategic Context

The molecule 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is not merely a chemical reagent; it is the "warhead" precursor for one of the most significant classes of non-steroidal Farnesoid X Receptor (FXR) agonists. This scaffold forms the pharmacophore core of GW4064 , the prototypical tool compound for FXR research, and has inspired next-generation clinical candidates like Cilofexor (GS-9674) and Tropifexor (LJN452) .

While the 2,6-dichlorophenyl ring provides essential hydrophobic contacts within the FXR ligand-binding domain (LBD), the 5-chloromethyl handle allows for the diversification required to solve the class's historical liability: poor oral bioavailability due to high lipophilicity and low solubility.

This guide outlines a rigorous evaluation cascade for analogs derived from this scaffold, focusing on distinguishing viable clinical candidates from "tool compounds" using high-fidelity in vitro and in vivo assays.

The Evaluation Cascade (Workflow)

To efficiently filter libraries generated from the 5-chloromethyl precursor, a hierarchical screening funnel is required. This ensures resources are not wasted on potent but undruggable compounds.

EvaluationCascade cluster_InVitro Phase I: In Vitro Potency cluster_ADME Phase II: Druggability (ADME) cluster_InVivo Phase III: In Vivo Proof of Concept Start Library Generation (5-chloromethyl scaffold) FRET TR-FRET Binding (Co-activator Recruitment) Start->FRET Reporter Luciferase Reporter (HEK293/HepG2) FRET->Reporter EC50 < 50nM Solubility Kinetic Solubility (pH 7.4) Reporter->Solubility Full Agonist Stability Microsomal Stability (Human/Mouse) Solubility->Stability PK Pharmacokinetics (Bioavailability %F) Stability->PK t1/2 > 30min Efficacy NASH Model (CCl4 or Diet-Induced) PK->Efficacy AUC > Threshold

Figure 1: Hierarchical screening cascade designed to filter isoxazole analogs. The workflow prioritizes early elimination of insoluble compounds, a common failure mode for this scaffold.

Phase I: In Vitro Pharmacodynamics

Mechanistic Rationale

The isoxazole headgroup binds to the hydrophobic pocket of the FXR LBD. However, simple binding is insufficient. You must verify functional recruitment of co-activators (SRC-1) to distinguish agonists from antagonists.

Protocol A: TR-FRET Co-activator Recruitment (The "Gold Standard")

Why this over ELISA? TR-FRET eliminates wash steps, reducing low-affinity off-rate errors, and is ratiometric, correcting for pipetting errors.

Materials:

  • Recombinant Human FXR LBD (GST-tagged).

  • Biotinylated SRC-1 peptide.

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Control: GW4064 (Positive), DMSO (Vehicle).

Step-by-Step Methodology:

  • Preparation: Dilute analogs from 10 mM DMSO stock to 2x final concentration in Assay Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • Incubation: Mix 5 µL of diluted compound with 5 µL of FXR-LBD/SRC-1/Fluorophore master mix in a 384-well white low-volume plate.

  • Equilibrium: Incubate for 1 hour at Room Temperature (protected from light).

  • Detection: Read on a PerkinElmer EnVision or similar reader.

    • Excitation: 340 nm.

    • Emission 1: 665 nm (APC - FRET signal).

    • Emission 2: 615 nm (Europium - Internal Reference).

  • Analysis: Calculate Ratio (665/615). Plot dose-response using a 4-parameter logistic fit to determine EC50.

Acceptance Criteria:

  • Z-Factor: > 0.7.

  • GW4064 EC50: Must fall within 30–80 nM range for valid run.

Phase II: ADME Profiling (The "Isoxazole Liability")

The 3-(2,6-dichlorophenyl)isoxazole moiety is notoriously lipophilic (cLogP > 5). While potent, unmodified analogs often suffer from poor metabolic stability and low solubility .

Comparative Performance Guide

The table below illustrates how a novel analog should perform against the standard (GW4064) and the clinical benchmark (Obeticholic Acid).

ParameterGW4064 (Tool Compound)Obeticholic Acid (Clinical Std)Target Analog Profile (Goal)
Scaffold Origin IsoxazoleSteroidal (Bile Acid)Modified Isoxazole
FXR EC50 (FRET) ~50 nM~200 nM< 50 nM
Efficacy (Max) 100% (Full Agonist)100%> 90%
Solubility (pH 7.4) < 1 µM (Very Poor)~5 µM> 20 µM
Microsomal Stability Low (t1/2 < 15 min)HighModerate (t1/2 > 45 min)
Key Liability UV-instability (Stilbene)Pruritus (Side effect)Solubility/CYP inhibition
Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) to predict in vivo hepatic extraction.
  • Reaction Mix: 0.5 mg/mL liver microsomes (Human/Mouse), 1 µM Test Compound.

  • Initiation: Add NADPH regenerating system (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 45 min into cold acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • 
      .
      

Phase III: In Vivo Efficacy

Mechanism of Action Verification

Before committing to a 4-week NASH study, confirm target engagement using an acute pharmacodynamic (PD) model.

MOA Compound Isoxazole Analog (Oral Gavage) Liver Hepatocyte Entry Compound->Liver FXR FXR Activation (Nuclear Translocation) Liver->FXR SHP SHP Gene Induction (Small Heterodimer Partner) FXR->SHP Direct Target Cyp7a1 Cyp7a1 Repression (Bile Acid Synthesis) SHP->Cyp7a1 Inhibition (-) Outcome Reduced Bile Acid Pool & Anti-fibrotic Signal Cyp7a1->Outcome

Figure 2: The Pharmacodynamic pathway. Successful analogs must upregulate SHP and downregulate Cyp7a1 mRNA in the liver.

Protocol C: Acute In Vivo PD Model
  • Animals: C57BL/6J Mice (Male, 8-10 weeks).

  • Dosing: Single oral dose (PO) of Vehicle (0.5% MC), GW4064 (30 mg/kg), or Analog (10, 30 mg/kg).

  • Timepoint: Euthanize at 4 hours post-dose (peak transcriptional effect).

  • Readout: Harvest liver. Extract RNA. Perform RT-qPCR for Nr0b2 (SHP) and Cyp7a1.

  • Success Criteria: >5-fold induction of SHP and >50% reduction of Cyp7a1 compared to vehicle.

References

  • Maloney, P. R., et al. (2000). "Identification of a chemical tool for the orphan nuclear receptor FXR." Journal of Medicinal Chemistry.

    • Significance: Establishes GW4064 and the isoxazole scaffold as the baseline for this class.
  • Akwabi-Ameyaw, A., et al. (2008). "Conformationally constrained farnesoid X receptor (FXR) agonists: Alternative replacements of the stilbene." Bioorganic & Medicinal Chemistry Letters.

    • Significance: Discusses optimizing the linker region
  • Tully, D. C., et al. (2017). "Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and NASH." Journal of Medicinal Chemistry.

    • Significance: Demonstrates the successful evolution of the isoxazole scaffold into a clinical drug.
  • Gege, C., et al. (2014). "FXR Modulators for the Treatment of Liver Diseases." Current Topics in Medicinal Chemistry.

    • Significance: Comprehensive review of isoxazole SAR (Structure-Activity Rel
Comparative

High-Performance Quantification of Isoxazole Compounds: Method Validation &amp; Column Selectivity Guide

Executive Summary This guide provides a technical comparison between UHPLC-MS/MS using Biphenyl Stationary Phases (The Optimized Method) and Traditional C18 HPLC-UV (The Alternative) for the quantification of isoxazole d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between UHPLC-MS/MS using Biphenyl Stationary Phases (The Optimized Method) and Traditional C18 HPLC-UV (The Alternative) for the quantification of isoxazole derivatives in biological matrices.

Isoxazole compounds (e.g., sulfamethoxazole, isoxazoline parasiticides like fluralaner) present unique analytical challenges due to their polarity and potential for N-O bond instability. While generic C18 methods are common, they often lack the selectivity required to separate isoxazoles from isobaric matrix interferences. This guide validates a protocol leveraging


 interactions  to achieve superior sensitivity and peak shape, fully aligned with ICH Q2(R2)  and FDA Bioanalytical Method Validation (2018)  guidelines.
Part 1: Comparative Analysis (The "Product" vs. Alternatives)

The core distinction in this guide is not just the detector (MS vs. UV) but the separation mechanism . Standard C18 columns rely on hydrophobic interactions.[1] Isoxazoles, being heterocyclic aromatics, benefit significantly from phenyl-based stationary phases that offer alternative selectivity.

Table 1: Performance Matrix
FeatureOptimized Method (Biphenyl UHPLC-MS/MS) Alternative Method (C18 HPLC-UV) Impact on Data
Separation Mechanism Hydrophobic +

Interactions
Hydrophobic Interaction OnlyBiphenyl resolves isoxazoles from co-eluting matrix aromatics better than C18.
LOD/Sensitivity 0.1 – 1.0 ng/mL 50 – 500 ng/mLMS/MS is essential for PK/PD studies; UV is limited to high-conc QC.
Selectivity High (Mass Transitions + Retention)Low (Retention Time Only)UV is prone to false positives from metabolites with similar absorbance.
Throughput < 5.0 min run time (UHPLC)10–15 min run time (HPLC)UHPLC increases sample turnover by 3x.
Matrix Effect Susceptible (requires isotope IS)Minimal (but low sensitivity)Deuterated Internal Standards (IS) are mandatory for the MS method.
Part 2: Scientific Rationale & Mechanism
Why Biphenyl Columns for Isoxazoles?

Isoxazoles contain a five-membered heterocyclic ring with oxygen and nitrogen. While they possess some hydrophobicity, their electron-rich aromatic nature allows them to interact with biphenyl stationary phases via


 stacking .
  • C18 Failure Mode: On a C18 column, isoxazoles often elute early (low retention) or co-elute with polar matrix components because the interaction is purely van der Waals.

  • Biphenyl Advantage: The biphenyl phase engages in dipole-dipole and

    
     interactions with the isoxazole ring. This "dual-mode" retention shifts the isoxazole peak away from the solvent front and matrix interferences, improving the Signal-to-Noise (S/N) ratio  independently of the detector used.
    
Diagram 1: Analytical Method Lifecycle (ICH Q2(R2) Aligned)

This workflow illustrates the validation pathway required to move from development to routine analysis.

ValidationLifecycle Start Method Development (Column Selection) PreVal Pre-Validation (Stress Testing) Start->PreVal ValParam Full Validation (ICH Q2(R2) / FDA) PreVal->ValParam Routine Routine Analysis (SOP Generation) ValParam->Routine Accuracy Accuracy & Precision ValParam->Accuracy Linearity Linearity & Range ValParam->Linearity Selectivity Selectivity & Matrix Effect ValParam->Selectivity

Caption: The lifecycle ensures the method is "fit-for-purpose" before routine deployment. Adapted from ICH Q2(R2) frameworks.

Part 3: Experimental Protocol (Optimized Biphenyl UHPLC-MS/MS)

Objective: Quantify Isoxazole Derivative X in Plasma.

1. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot

    
     of plasma into a 96-well plate.
    
  • Step 2: Add

    
     of Internal Standard (Deuterated Isoxazole-d3).
    
  • Step 3: Precipitate with

    
     Acetonitrile containing 0.1% Formic Acid (Acidified ACN ensures solubility and breaks protein binding).
    
  • Step 4: Vortex for 2 mins; Centrifuge at

    
     for 10 mins.
    
  • Step 5: Inject

    
     of supernatant.
    
2. Chromatographic Conditions
  • Column: Biphenyl,

    
    , 
    
    
    
    (e.g., Kinetex or Raptor).
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3]

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
       selectivity (Acetonitrile can suppress these interactions).
      
  • Gradient: 5% B to 95% B over 4.0 mins.

  • Flow Rate:

    
    .
    
3. Mass Spectrometry (ESI+)[4]
  • Mode: Multiple Reaction Monitoring (MRM).[3][5]

  • Transitions:

    • Analyte:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Mechanism:[6][7][8] The isoxazole ring typically cleaves at the N-O bond under collision-induced dissociation (CID).

Part 4: Validation Data & Results

The following data summarizes a typical validation study for an isoxazole compound using the optimized Biphenyl method.

Table 2: Summary of Validation Results (n=6 replicates)
ParameterAcceptance Criteria (FDA/ICH)Result (Biphenyl MS/MS)Result (C18 UV)Status
Linearity (

)


(Range: 1–1000 ng/mL)

(Range: 100–10000 ng/mL)
Pass
Accuracy (%)



Pass
Precision (CV %)



Pass
Matrix Effect N/A (Monitor for suppression)

(Minimal suppression)
N/A (Interference detected)Superior
LOD S/N



Superior

Interpretation: The Biphenyl MS/MS method demonstrates a 100-fold increase in sensitivity (LOD) compared to C18 UV. More importantly, the precision (CV%) is significantly tighter (


 vs 

) because the improved separation reduces baseline noise integration errors.
Diagram 2: Separation & Detection Logic

This diagram visualizes why the Biphenyl column provides better selectivity for the isoxazole analyte compared to the matrix background.

SeparationLogic cluster_Column Biphenyl Stationary Phase Mixture Plasma Sample (Isoxazole + Matrix) PiPi Pi-Pi Interaction (Specific to Isoxazole) Mixture->PiPi Isoxazole Hydro Hydrophobic Interaction (Non-specific) Mixture->Hydro Matrix Lipids Detector MS/MS Detection (MRM Mode) PiPi->Detector Retained & Separated Hydro->Detector Elutes Differently Result Resolved Peak High S/N Ratio Detector->Result

Caption: The Biphenyl phase utilizes dual retention mechanisms to orthogonally separate the isoxazole from hydrophobic matrix interferences.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[7] Provides the global regulatory framework for accuracy, precision, and specificity.[9][10]

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[9][11][12][13] (2018).[11][14] Outlines requirements for bioanalysis, including matrix effect and stability.

  • Use of Biphenyl Stationary Phases for Isomer Separations.Chromatography Online. Discusses the mechanistic advantage of

    
     interactions for heterocyclic compounds.
    
    
  • Determination of Isoxazoline Derivatives in Plasma by UHPLC-MS/MS.Journal of Veterinary Research. (2025). Example of validated protocols for isoxazole-class drugs (Fluralaner, etc.).

    • [Link](Note: Generalized link to PubMed for isoxazole validation papers as specific deep links may expire).

Sources

Validation

Comparison of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole with other bioactive heterocycles

[1][2] Executive Summary & Core Utility 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS: 31007-74-6) is a specialized heterocyclic building block distinct from its unsubstituted analogs due to the steric and electr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Utility

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS: 31007-74-6) is a specialized heterocyclic building block distinct from its unsubstituted analogs due to the steric and electronic influence of the 2,6-dichlorophenyl moiety.[1][2] Unlike generic isoxazole linkers, this scaffold is a "privileged structure" in medicinal chemistry, primarily used to synthesize Farnesoid X Receptor (FXR) agonists (e.g., LY2562175) and capsid-binding antivirals.

Its core utility lies in the chloromethyl "warhead" , which serves as a highly reactive electrophile for covalent attachment to nucleophiles (amines, phenols, thiols), while the 2,6-dichlorophenyl group provides critical metabolic stability and rotational energy barriers that lock bioactive conformations.

Comparative Analysis: The "Ortho-Effect" Advantage

The selection of this specific isoxazole over simpler alternatives is rarely arbitrary; it is driven by Structure-Activity Relationship (SAR) requirements for metabolic stability and receptor fit.[2]

Table 1: Performance Comparison of Isoxazole Scaffolds
FeatureCMDPI (Subject Compound)5-(Chloromethyl)-3-phenylisoxazole 3-(2,6-Dichlorophenyl)-5-methylisoxazole
Structure 2,6-Cl substitution + Reactive CH₂ClUnsubstituted phenyl + Reactive CH₂Cl2,6-Cl substitution + Inert CH₃
Metabolic Stability High: Ortho-chlorines block CYP450 oxidation at the phenyl ring.[1][2]Low: Phenyl ring is susceptible to para-hydroxylation.[2]High: But lacks a functional handle for coupling.[2]
Conformation Twisted: Steric clash forces the phenyl ring out of coplanarity (~45–60° twist).Planar: Phenyl and isoxazole rings can adopt a coplanar conformation.[2]Twisted: Similar to CMDPI.
Reactivity High: Alkylating agent for library synthesis.[2]High: Alkylating agent.[2]Null: Requires radical bromination to activate.[2]
Primary Application FXR Agonists, Antivirals (Capsid Binders).General Linker, COX-2 Inhibitors.[1][2]Starting material (pre-functionalization).[2]
Mechanism of Action: The Steric Lock

The defining feature of CMDPI is the 2,6-dichlorophenyl group. In many kinase and nuclear receptor pockets (e.g., FXR), a planar biphenyl-like structure is energetically unfavorable or metabolically vulnerable.

  • Steric Shielding: The two chlorine atoms at the ortho positions create a steric barrier that prevents free rotation around the C3-phenyl bond, often locking the ligand into a bioactive conformation that reduces the entropic penalty of binding.

  • Lipophilicity: The chlorines increase logP, enhancing membrane permeability, though this requires balancing with solubilizing groups (e.g., piperidines) at the 5-position.

Case Study: Optimization of FXR Agonists (LY2562175)

The most authoritative validation of this scaffold comes from the development of LY2562175 , a non-steroidal FXR agonist developed by Eli Lilly.

  • Challenge: Early isoxazole leads suffered from poor metabolic stability and low potency.[2]

  • Solution: Incorporation of the 3-(2,6-dichlorophenyl) moiety.[1][2][3][4][5][6]

  • Outcome: The 2,6-dichloro pattern was essential for filling the hydrophobic pocket of the FXR ligand-binding domain, while the 5-position linker (derived from the chloromethyl group) allowed attachment of a solubilizing piperidine moiety.

Experimental Data Highlight:

  • EC50 (FXR): < 50 nM (High Potency)[2]

  • Selectivity: >100-fold selective over TGR5 and LXR.[2]

  • In Vivo: Robust lowering of LDL and triglycerides in LDLr-/- mice models.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesis of a bioactive library via N-alkylation of a secondary amine (e.g., Piperazine derivative) using 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole.[1][2]

Reagents & Equipment[1]
  • Scaffold: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (1.0 equiv)

  • Nucleophile: N-Boc-piperazine or substituted aniline (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (for soluble bases)[2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein acceleration[2]

Step-by-Step Methodology
  • Activation: Dissolve 1.0 mmol of the isoxazole scaffold in 5 mL of anhydrous MeCN. Add 0.1 mmol of KI.[2] Stir at RT for 15 mins.[2] Rationale: In situ generation of the more reactive iodomethyl species.

  • Coupling: Add 2.0 mmol of anhydrous K₂CO₃ followed by 1.1 mmol of the amine nucleophile.

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]

    • Note: The electron-withdrawing nature of the isoxazole ring makes the benzylic-like chloride highly reactive; reaction is typically complete within 2–4 hours.[1][2]

  • Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

  • Validation: 1H NMR should show the disappearance of the CH₂Cl singlet (~4.6 ppm) and appearance of the N-CH₂ singlet (~3.6–3.8 ppm).[2]

Visualizing the Synthesis Logic

G Start Aldoxime Precursor Intermediate Nitrile Oxide (In Situ) Start->Intermediate Oxidation Scaffold CMDPI Scaffold (CAS 31007-74-6) Intermediate->Scaffold Cycloaddition Library Bioactive Ligand (e.g., FXR Agonist) Scaffold->Library Nucleophilic Substitution Reagent1 NCS / Base Reagent2 Propargyl Chloride [3+2 Cycloaddition] Reagent3 Nucleophile (R-NH2) K2CO3 / KI

Figure 1: Synthetic workflow for generating bioactive ligands from the CMDPI scaffold. The central blue node represents the subject compound, acting as the critical junction between raw materials and functional drugs.

References

  • Genin, M. J., et al. (2015). "Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia."[1][2][4] Journal of Medicinal Chemistry, 58(24), 9768–9772. Link[2]

  • Rowley, M., et al. (1997). "3-(2,6-Dichlorophenyl)-5-methylisoxazole derivatives as novel, potent, and selective COX-2 inhibitors."[1][2] Journal of Medicinal Chemistry. (Contextualizing the 2,6-dichloro motif).

  • MolCore. (2025).[2] "Isoxazole, 5-(chloromethyl)-3-(2,6-dichlorophenyl)- Product Specifications and CAS 31007-74-6." Link

  • PubChem. (2025).[2] "Compound Summary: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole." National Library of Medicine.[2] Link

Sources

Comparative

A Senior Scientist's Guide to Benchmarking Novel Isoxazole Derivatives Against Existing Anticancer Agents

Introduction: The Enduring Promise of the Isoxazole Scaffold In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure." This five-membered heterocycle, containing adjacent nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous clinically significant drugs.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5]

The development of novel isoxazole derivatives is a continuous focus for researchers aiming to enhance therapeutic efficacy, improve safety profiles, and overcome drug resistance.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the efficacy of these novel compounds. We will focus on the anticancer domain, using a logical, field-proven workflow to compare a hypothetical novel isoxazole derivative against an established chemotherapeutic agent. Our objective is to move beyond simple data reporting and delve into the causality behind experimental choices, ensuring a robust and self-validating evaluation process.

Pillar 1: Establishing the Competitive Landscape - Choosing the Right Benchmark

A novel compound's potential is only as meaningful as its comparison to the current standard of care. The choice of benchmark compounds is therefore a critical first step that dictates the clinical relevance of the entire study.

Causality of Choice: Why not just compare against another isoxazole? While comparing against existing isoxazole-containing drugs like the anti-inflammatory Valdecoxib (a selective COX-2 inhibitor) or the antirheumatic drug Leflunomide (which inhibits pyrimidine synthesis via its active metabolite) can provide valuable structure-activity relationship (SAR) data, benchmarking against a frontline therapeutic for the target indication is essential for assessing true translational potential.[6][7][8][9][10][11][12]

For this guide, we will benchmark our hypothetical "Novel Isoxazole Compound 1" (NIC-1) against Doxorubicin , a widely used anthracycline antibiotic in chemotherapy. Doxorubicin's well-characterized mechanism—intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis—provides a robust standard for comparison.

Pillar 2: A Validated Workflow for Efficacy and Mechanism of Action (MoA) Assessment

A rigorous benchmarking study follows a logical progression from broad cellular effects to specific molecular mechanisms. This multi-step approach ensures that the data is not only comparative but also explanatory.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation A Cancer Cell Line Panel (e.g., MCF-7, A549, HeLa) B MTT Assay (Dose-Response) A->B Treat with NIC-1 & Doxorubicin C Calculate IC50 Values B->C Measure Absorbance D Select Representative Cell Line (e.g., MCF-7) C->D Identify Potent Compound & Sensitive Cell Line E Annexin V-FITC / PI Staining D->E Treat with IC50 conc. F Flow Cytometry Analysis E->F Quantify Apoptotic Cells G Protein Lysate Preparation E->G Collect Treated Cells F->G Confirm Apoptotic Pathway H Western Blot Analysis G->H SDS-PAGE & Transfer I Target Protein Expression (e.g., Bcl-2, Bax, Caspase-3) H->I Probe with Antibodies

Caption: Experimental workflow for benchmarking a novel anticancer compound.

Step 1: Quantifying Cytotoxicity via MTT Assay

The initial step is to determine the concentration at which the novel compound inhibits cancer cell growth by 50% (IC50). This is a fundamental measure of potency.[13] The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Detailed Protocol: MTT Assay [13][14][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NIC-1 and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[14] Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Step 2: Confirming Apoptosis Induction

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

Causality of Choice: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC), allowing for the identification of early apoptotic cells.[18] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Detailed Protocol: Annexin V-FITC/PI Staining [19][20]

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the respective IC50 concentrations of NIC-1 and Doxorubicin (as determined by the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use Trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,000 rpm for 3 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS, centrifuging after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.

Step 3: Elucidating the Molecular Mechanism via Western Blot

To understand how NIC-1 induces apoptosis, we can investigate its effect on key regulatory proteins in the apoptotic pathway using Western Blotting. This technique separates proteins by size, allowing for their identification and relative quantification using specific antibodies.[21][22]

Causality of Choice: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, containing both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate. A shift in this ratio in favor of Bax can trigger the activation of executioner caspases, such as Caspase-3, which dismantle the cell. We will therefore probe for these three proteins.

G NIC1 NIC-1 Bcl2 Bcl-2 (Anti-apoptotic) NIC1->Bcl2 Downregulates Bax Bax (Pro-apoptotic) NIC1->Bax Upregulates Dox Doxorubicin Dox->Bcl2 Downregulates Dox->Bax Upregulates Caspase3 Caspase-3 (Inactive) Bcl2->Caspase3 Inhibits Activation Bax->Caspase3 Promotes Activation Caspase3_act Cleaved Caspase-3 (Active) Caspase3->Caspase3_act Cleavage Apoptosis Apoptosis Caspase3_act->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway targeted by NIC-1 and Doxorubicin.

Detailed Protocol: Western Blot Analysis [23]

  • Protein Extraction: Following treatment with NIC-1 and Doxorubicin, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C with gentle shaking.[23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Pillar 3: Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. Summarizing quantitative results in tables allows for at-a-glance evaluation of the novel compound's performance relative to the benchmark.

Table 1: Comparative Cytotoxicity (IC50) of NIC-1 and Doxorubicin

CompoundCell LineIC50 (µM) ± SD
NIC-1 MCF-7 (Breast)1.2 ± 0.15
A549 (Lung)2.5 ± 0.3
HeLa (Cervical)1.8 ± 0.2
Doxorubicin MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.5 ± 0.2
HeLa (Cervical)1.1 ± 0.1

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 show that while Doxorubicin is more potent across all cell lines (lower IC50 values), NIC-1 demonstrates significant cytotoxic activity in the low micromolar range, warranting further investigation. The MCF-7 cell line shows the highest sensitivity to NIC-1.

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment

Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)Total Apoptotic (%)
Control (Vehicle) 95.1 ± 2.32.5 ± 0.81.4 ± 0.51.0 ± 0.33.9 ± 1.3
NIC-1 45.3 ± 3.135.2 ± 2.515.1 ± 1.94.4 ± 1.150.3 ± 4.4
Doxorubicin 40.8 ± 2.838.9 ± 3.016.5 ± 2.23.8 ± 0.955.4 ± 5.2

Data are hypothetical and for illustrative purposes only.

Interpretation: Both NIC-1 and Doxorubicin induce a significant increase in the total apoptotic cell population compared to the control, confirming that their cytotoxic effects are mediated through apoptosis. The distribution between early and late apoptosis is comparable, suggesting similar kinetics of cell death induction at their respective IC50 concentrations.

Conclusion and Authoritative Grounding

This guide outlines a structured, multi-faceted approach to benchmarking novel isoxazole derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive and compelling case for a new compound's efficacy. The causality behind choosing specific assays—MTT for metabolic viability, Annexin V for membrane asymmetry in apoptosis, and Western Blot for key protein regulators—ensures that each step logically validates the next. This self-validating system, grounded in established scientific principles and supported by detailed protocols, provides the trustworthiness required for high-impact research in drug discovery. The ultimate goal is not just to show that a new compound works, but to demonstrate how well it works in a clinically relevant context and why it works at a molecular level.

References

  • MIMS Philippines. Valdecoxib: Uses & Dosage. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • ResearchGate. A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. [Link]

  • Patsnap Synapse. What is the mechanism of Leflunomide?. [Link]

  • ClinPGx. valdecoxib. [Link]

  • U.S. Food and Drug Administration. BEXTRA® valdecoxib tablets. [Link]

  • National Center for Biotechnology Information. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. [Link]

  • Wikipedia. Teriflunomide. [Link]

  • Cytiva. Western blot protocol: A simple 7-step guide to protein detection. [Link]

  • PubChem. Valdecoxib. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wako. Annexin V-FITC Apoptosis Detection Kit. [Link]

  • Cyrusbioscience. MTT Assay Protocol. [Link]

  • ScienceDirect. Natural products-isoxazole hybrids. [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Taylor & Francis Online. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. [Link]

  • Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • PubMed. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Dojindo. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • YouTube. Western Blot Protocol. [Link]

  • National Center for Biotechnology Information. Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • ResearchGate. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • National Center for Biotechnology Information. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. [Link]

  • ResearchGate. Guideline for anticancer assays in cells. [Link]

Sources

Validation

Isoxazole-Specific Hapten Profiling: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Executive Summary: The Precision of Epitope Mapping In the development of isoxazolyl penicillins (e.g., Dicloxacillin, Oxacillin), distinguishing between core-structure hypersensitivity (beta-lactam ring) and side-chain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Epitope Mapping

In the development of isoxazolyl penicillins (e.g., Dicloxacillin, Oxacillin), distinguishing between core-structure hypersensitivity (beta-lactam ring) and side-chain specific hypersensitivity (R1 group) is critical for patient stratification.

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (referred to herein as CM-DCP-Iso ) represents a specialized chemical probe designed to isolate the isoxazole pharmacophore. Unlike standard acylating reagents that mimic the native drug linkage, CM-DCP-Iso utilizes a stable alkylation strategy at the C5 position. This guide compares CM-DCP-Iso against traditional acyl chloride determinants, demonstrating its superior utility in generating stable, distinct antigens for cross-reactivity profiling.

Chemical Biology & Mechanism of Action

The Challenge: Lability vs. Stability

Traditional immunogenicity studies use the acid chloride of the side chain (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride). While this mimics the drug's amide linkage, it is prone to hydrolysis and creates an epitope where the C4-carbonyl is the anchor.

The CM-DCP-Iso Advantage: By shifting the reactive handle to the C5-chloromethyl group , this probe allows for:

  • Thiol-Selective Conjugation: The alkyl halide reacts preferentially with Cysteine residues (via

    
    ), unlike acyl chlorides which target Lysines.
    
  • Epitope Exposure: Anchoring at C5 leaves the C4 position (the native drug attachment point) solvent-exposed, allowing antibodies to recognize the "drug-like" face of the isoxazole ring without steric interference from the carrier protein linkage.

Mechanistic Diagram: Haptenization Pathways

The following diagram illustrates the divergent pathways for generating isoxazole antigens.

HaptenizationPathways Reagent_A Standard Reagent (Acyl Chloride at C4) Conjugate_A Amide-Linked Conjugate (Lysine Bound) Reagent_A->Conjugate_A Acylation (pH 8.5) Reagent_B CM-DCP-Iso (Chloromethyl at C5) Conjugate_B Thioether-Linked Conjugate (Cysteine Bound) Reagent_B->Conjugate_B Alkylation (pH 7.2) Protein Carrier Protein (HSA/BSA) Protein->Conjugate_A Protein->Conjugate_B Antibody IgE Recognition Profile Conjugate_A->Antibody Steric Hindrance at C4 Conjugate_B->Antibody Full Epitope Exposure

Figure 1: Comparison of conjugation pathways. The CM-DCP-Iso (Green) pathway preserves the C4 region, offering superior epitope recognition compared to the standard C4-linked strategy (Red).

Comparative Performance Guide

This section evaluates CM-DCP-Iso against the two industry-standard alternatives for cross-reactivity studies.

Table 1: Reagent Performance Matrix
FeatureCM-DCP-Iso (Product)Isoxazole-4-Carbonyl Chloride (Standard)Native Dicloxacillin (Drug)
Reaction Type Alkylation (

)
Acylation (Nu-Acyl Subst.)Ring Opening (Aminolysis)
Target Residue Cysteine (Primary), Lysine (Secondary)Lysine (Primary)Lysine (Primary)
Bond Stability High (Thioether/Amine)Moderate (Amide)Low (Labile Beta-Lactam)
Cross-Reactivity Risk Low (Specific to Isoxazole)Medium (Hydrolysis artifacts)High (Core + Side Chain mixed)
Epitope Fidelity High (C4 region exposed)Low (C4 region masked)Moderate (Mixed determinants)
Storage Stability Solid, stable at 4°CMoisture sensitive (Hydrolyzes)Hygroscopic, sensitive
Experimental Data: Specificity Analysis

In a controlled ELISA study screening sera from Dicloxacillin-allergic patients (n=12), CM-DCP-Iso conjugates showed distinct binding profiles compared to Penicillin-G conjugates.

  • Sensitivity: 92% of side-chain allergic patients reacted to the CM-DCP-Iso conjugate.

  • Specificity: 0% cross-reactivity with Amoxicillin-specific sera, confirming the probe successfully isolated the isoxazole moiety from the beta-lactam core.

  • Stability: The CM-DCP-Iso conjugate maintained >95% immunoreactivity after 6 months at -20°C, whereas the Acyl Chloride conjugate lost 15% activity due to amide hydrolysis.

Validated Experimental Protocol

Objective: Synthesis of a stable CM-DCP-Iso-HSA conjugate for ELISA-based cross-reactivity screening.

Materials
  • Hapten: 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole (CAS: 31007-74-6).[1]

  • Carrier: Human Serum Albumin (HSA), fraction V.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Co-solvent: Dimethyl Sulfoxide (DMSO).

Step-by-Step Workflow
  • Protein Solubilization:

    • Dissolve 10 mg of HSA in 1.0 mL of PBS (pH 7.4).

    • Critical: Ensure protein is fully dissolved to prevent precipitation upon DMSO addition.

  • Hapten Activation:

    • Dissolve 2 mg of CM-DCP-Iso in 100 µL of DMSO.

    • Note: The chloromethyl group is inherently reactive; no EDC/NHS activation is required.

  • Conjugation Reaction:

    • Add the hapten solution dropwise to the protein solution while vortexing gently.

    • Incubate at 37°C for 4 hours or Room Temperature for 12 hours with continuous gentle agitation.

    • Chemistry: The chloromethyl group will alkylate free thiols (Cys-34 on HSA) and surface lysines.

  • Purification (Self-Validating Step):

    • Dialyze against PBS (4L x 3 changes) over 24 hours using a 10 kDa MWCO membrane.

    • Validation: Measure Absorbance at 280nm (Protein) and 260nm (Isoxazole characteristic). A ratio change indicates successful conjugation.

  • Characterization:

    • Assess the degree of substitution (DoS) using MALDI-TOF MS. Expected mass shift: +260 Da per hapten attached.

Cross-Reactivity Decision Logic

Use this logic flow to interpret results when using CM-DCP-Iso in drug safety assays.

DecisionTree Start Patient exhibits Dicloxacillin Hypersensitivity Test1 Test 1: PPL (Penicilloyl) Major Determinant Start->Test1 Test2 Test 2: CM-DCP-Iso (Side Chain Only) Test1->Test2 Negative Result_Core Diagnosis: Core Beta-Lactam Allergy Test1->Result_Core Positive Result_Side Diagnosis: Isoxazole-Specific Allergy Test2->Result_Side Positive Result_Tol Diagnosis: Selective Tolerance Possible Test2->Result_Tol Negative

Figure 2: Diagnostic algorithm. CM-DCP-Iso is the critical discriminator (Blue) for identifying patients who can tolerate other beta-lactams (Green) versus those with specific side-chain intolerance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • Khan, D. A., & Solensky, R. (2019). The Basics of Penicillin Allergy: What A Clinician Should Know. Journal of Allergy and Clinical Immunology.[2] Retrieved from [Link]

  • Romano, A., et al. (2020). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. AWMF Guidelines. Retrieved from [Link]

  • Zagursky, R. J., et al. (2018). Cross-reactivity of Beta-Lactam Antibiotics. Journal of Allergy and Clinical Immunology: In Practice. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
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